E3 ligase Ligand-Linker Conjugate 38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H27N5O5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-(2-hydroxyethyl)piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H27N5O5/c28-10-9-24-5-7-25(8-6-24)15-12-26(13-15)14-1-2-16-17(11-14)22(32)27(21(16)31)18-3-4-19(29)23-20(18)30/h1-2,11,15,18,28H,3-10,12-13H2,(H,23,29,30) |
InChI Key |
VZIJEJYICFTQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCO |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic "E3 Ligase Ligand-Linker Conjugate 38": A Technical Guide to its Putative Mechanisms of Action in Targeted Protein Degradation
For Immediate Release
A Deep Dive into the Mechanistic Underpinnings of Targeted Protein Degradation Strategies Potentially Associated with "Conjugate 38"
The field of targeted protein degradation has witnessed the emergence of powerful therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs), which offer the potential to address previously "undruggable" targets. Within this landscape, specific chemical entities are often developed and referred to by numerical designations in preclinical studies. "E3 ligase Ligand-Linker Conjugate 38" appears to be such a designation, rather than a universally defined molecule. Our comprehensive analysis of available data indicates that this term has been associated with components of distinct protein degraders, primarily those targeting GSPT1 and IRAK4.
This technical guide will therefore elucidate the mechanisms of action for these two classes of protein degraders, providing researchers, scientists, and drug development professionals with an in-depth understanding of the core principles, quantitative data, and experimental methodologies involved.
The Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental mechanism of action revolves around inducing proximity between the POI and the E3 ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).
This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule, being a catalyst, is then released to mediate further degradation cycles.
E3 Ligase Ligand-Linker Conjugate 38: A Technical Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A critical component in the design and synthesis of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate, which serves as the bridge to recruit a specific E3 ubiquitin ligase to the protein of interest (POI). This technical guide provides an in-depth overview of a specific building block, E3 ligase Ligand-Linker Conjugate 38, a tool for the synthesis of PROTACs that engage the Cereblon (CRBN) E3 ligase.
Core Component: this compound
This compound is a pre-formed chemical entity that consists of a ligand for the Cereblon (CRBN) E3 ligase covalently attached to a flexible polyethylene (B3416737) glycol (PEG)-based linker. The Cereblon ligand is derived from thalidomide (B1683933), a well-established binder to CRBN. The linker is designed with a terminal functional group that allows for straightforward conjugation to a ligand targeting a specific protein of interest, thus facilitating the final step of PROTAC synthesis.
Chemical Structure:
While the exact proprietary structure of "this compound" from specific vendors may vary slightly, a representative structure based on available information is a thalidomide derivative connected to a PEG linker. The terminal end of the linker is typically functionalized for conjugation, for example, with a carboxylic acid or an amine group, allowing for common coupling reactions.
Data Presentation
The following table summarizes key quantitative data relevant to the application of Cereblon-recruiting PROTACs, providing a baseline for researchers designing new degraders.
| Parameter | Typical Value Range | Significance in PROTAC Development |
| Binding Affinity (Kd) to CRBN | 1 - 100 nM | High affinity ensures efficient recruitment of the E3 ligase. |
| Degradation Concentration (DC50) | 1 - 500 nM | The concentration of the PROTAC required to degrade 50% of the target protein; a measure of potency. |
| Maximum Degradation (Dmax) | > 80% | The maximum percentage of target protein degradation achievable; a measure of efficacy. |
| Linker Length | 4 - 12 atoms (PEG units) | Critical for optimal ternary complex formation; requires empirical optimization for each target. |
Experimental Protocols
The synthesis of a final PROTAC using this compound and a POI ligand typically involves standard chemical coupling reactions. Below are generalized protocols for two common methods.
Protocol 1: Amide Bond Formation
This protocol is suitable if this compound has a terminal amine and the POI ligand has a carboxylic acid (or vice versa).
Materials:
-
This compound (with terminal amine)
-
POI ligand (with terminal carboxylic acid)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography or preparative HPLC system
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform a standard aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC using appropriate analytical techniques (e.g., NMR, HRMS).
Protocol 2: Western Blot for Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution of PROTAC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized PROTAC in cell culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only).
-
Treat the cells with the different concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, or 24 hours).
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the cell lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
Normalize the intensity of the target protein band to the loading control to determine the extent of protein degradation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC synthesis and mechanism of action.
Caption: Mechanism of action for a PROTAC utilizing a CRBN ligand.
Caption: General workflow for PROTAC synthesis.
Caption: Logical relationships in PROTAC design and development.
An In-Depth Technical Guide to the Discovery and Development of E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] At the forefront of this revolution are E3 ligase ligand-linker conjugates, most notably Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4]
A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By simultaneously engaging the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7][8] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, often leading to a more profound and durable pharmacological effect compared to conventional inhibitors.[9]
This technical guide provides a comprehensive overview of the discovery and development of E3 ligase ligand-linker conjugates, with a focus on the core principles, experimental methodologies, and key data that are essential for researchers in this rapidly evolving field.
Core Components of E3 Ligase Ligand-Linker Conjugates
The efficacy of a PROTAC is intricately dependent on the interplay of its three constituent parts.
E3 Ubiquitin Ligase Ligands
The choice of E3 ligase is a critical design parameter, as it can influence the tissue distribution, degradation efficiency, and potential off-target effects of the PROTAC.[10] While over 600 E3 ligases are encoded in the human genome, the majority of PROTAC development has centered on a select few.[11]
Commonly Utilized E3 Ligases:
-
Cereblon (CRBN): A substrate receptor for the CUL4A-DDB1 E3 ligase complex. Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[12][13] These ligands are relatively small and orally bioavailable.[10]
-
Von Hippel-Lindau (VHL): The substrate recognition component of the CUL2 E3 ligase complex. VHL ligands are peptidomimetic and bind to a hydroxyproline-containing motif on its natural substrate, HIF-1α.[14] VHL-based PROTACs have shown high selectivity.[10]
-
Mouse double minute 2 homolog (MDM2): An E3 ligase that negatively regulates the p53 tumor suppressor. MDM2 ligands, such as nutlin-3, have been used in early PROTAC designs.[15]
-
Inhibitor of Apoptosis Proteins (IAPs): A family of E3 ligases that regulate apoptosis. Ligands for IAPs, such as bestatin, have also been employed in PROTAC development.[15]
Emerging and Novel E3 Ligases:
To expand the scope of targeted protein degradation and overcome potential resistance, researchers are actively exploring a wider range of E3 ligases.[16]
-
Ring Finger Protein 4 (RNF4): A RING domain E3 ligase that recognizes poly-SUMOylated proteins. A ligand, CCW 16, has been developed for RNF4.[17]
-
Ring Finger Protein 114 (RNF114): Covalently engaged by the natural product nimbolide.[17]
-
DDB1 and CUL4 Associated Factor 16 (DCAF16): Recruited by electrophilic small molecules.[18]
-
Fem-1 Homolog B (FEM1B): A substrate receptor for a CUL2-based E3 ligase, targeted by covalent ligands.[19]
Target Protein Ligands
The "warhead" of the PROTAC is a ligand that specifically binds to the protein of interest. This can be a known inhibitor, a binder identified through screening, or any molecule with sufficient affinity and a suitable vector for linker attachment. The choice of the target ligand and the attachment point of the linker are critical for maintaining high-affinity binding to the target protein within the ternary complex.[20]
Linkers
The linker is not merely a passive connector but plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, and attachment points influence the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[5] Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures.
The Ubiquitin-Proteasome Signaling Pathway
The mechanism of action of PROTACs is intrinsically linked to the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway that are hijacked by PROTACs.
Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.
Discovery and Development Workflow
The path from concept to a validated PROTAC is a multi-step process that integrates chemistry, biology, and pharmacology.
Caption: A typical workflow for PROTAC discovery and development.
Data Presentation: Quantitative Comparison of PROTACs
The following tables summarize the performance of several representative PROTACs against various targets.
Table 1: PROTACs Targeting Nuclear Receptors
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >95 | [21] |
| ARV-471 | Estrogen Receptor α (ERα) | CRBN | MCF7 | ~1.8 | >90 | [4][6] |
Table 2: PROTACs Targeting Kinases
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DD-03-171 | BTK | CRBN | MOLM-14 | 5.1 | >95 | [22] |
| Compound 9 | BTK | CRBN | Ramos | ~6 | >90 | [23] |
| CP17 | EGFR (L858R/T790M) | VHL | H1975 | ~1.56 | ~80 | [9][24] |
| 1q | EGFR (L858R/T790M) | VHL | H1975 | 355.9 | >90 | [25] |
Table 3: PROTACs Targeting Bromodomains and Oncogenes
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | MV4;11 | ~4 | >98 | [20] |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 | [26] |
| LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 320 | ~75 | [8][27] |
| Compound 8o | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | [28] |
Experimental Protocols
Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in target protein levels.[28]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[21]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[7][29]
Materials:
-
Purified, tagged proteins (e.g., GST-tagged POI, His-tagged E3 ligase)
-
PROTAC compound
-
TR-FRET donor fluorophore-conjugated antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare a master mix of the tagged proteins and fluorophore-conjugated antibodies in the assay buffer.
-
Assay Setup: In a microplate, add the PROTAC dilutions. Add the protein/antibody master mix to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.[7]
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms, and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics (kon and koff) and affinity (KD) of the binary and ternary complex interactions.[10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip
-
Purified proteins (POI and E3 ligase)
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the PROTAC-E3 ligase binding affinity.
-
Inject a series of concentrations of the POI over a fresh surface to measure the POI-PROTAC binding affinity (this requires immobilizing the PROTAC or using a competition assay format).
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the POI (at a concentration well above the KD of the POI-PROTAC interaction) over the immobilized E3 ligase. This allows for the measurement of the kinetics of ternary complex formation and dissociation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants.
Logical Relationships in PROTAC Design
The success of a PROTAC is governed by a complex interplay of factors. The following diagram illustrates some of these key relationships.
Caption: Interdependencies influencing PROTAC efficacy.
Conclusion and Future Perspectives
The field of targeted protein degradation using E3 ligase ligand-linker conjugates has witnessed exponential growth, with several PROTACs now in clinical trials.[6] The continued exploration of novel E3 ligases, the development of more sophisticated linker technologies, and the application of computational approaches are expected to further expand the therapeutic potential of this modality.[16] As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to design and develop next-generation protein degraders with enhanced potency, selectivity, and safety profiles, ultimately offering new hope for patients with a wide range of diseases.
References
- 1. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Expanding PROTACtable genome universe of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 22. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. cytivalifesciences.com [cytivalifesciences.com]
The Role of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation: A Technical Guide
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the core of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. This technical guide provides an in-depth exploration of the critical role of the E3 ligase ligand-linker conjugate, a key architectural component of PROTACs. For the purpose of this guide, we will frequently refer to a representative hypothetical molecule, "Ligand-Linker Conjugate 38," to illustrate fundamental principles and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to Targeted Protein Degradation and PROTACs
Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, targeted protein degradation (TPD) aims to eliminate the entire protein from the cell.[1] This is achieved through the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules.[2] A PROTAC consists of two key moieties connected by a chemical linker: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows for the degradation of multiple protein copies by a single PROTAC molecule.[3]
The "E3 ligase ligand-linker conjugate" portion of the PROTAC is of paramount importance as it dictates which of the over 600 known human E3 ligases is hijacked, influencing the efficiency, selectivity, and tissue specificity of the degradation process.[2]
The Core Component: E3 Ligase Ligand-Linker Conjugate 38
While "Ligand-Linker Conjugate 38" is a hypothetical designation for this guide, it represents a versatile platform for constructing PROTACs. It consists of a specific E3 ligase ligand joined to a flexible linker, ready for conjugation to a warhead that targets a protein of interest. The choice of both the E3 ligase ligand and the linker is a critical design consideration in the development of a successful PROTAC.
E3 Ligase Ligands: The Recruitment Module
The selection of the E3 ligase ligand determines which E3 ligase will be recruited to the target protein. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2] However, the exploration of novel E3 ligase ligands is an active area of research to expand the scope of TPD.[4]
Table 1: Commonly Used E3 Ligase Ligands in PROTAC Development
| E3 Ligase | Ligand Examples | Key Characteristics |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Well-characterized, high-affinity binders.[2] |
| von Hippel-Lindau (VHL) | VH032 and derivatives | High-affinity, well-defined binding pocket.[2] |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3 and analogs | Recruits an E3 ligase involved in p53 regulation.[2] |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, LCL161 | Can induce apoptosis in addition to protein degradation.[2] |
The Linker: A Critical Determinant of Efficacy
The linker component of the conjugate plays a crucial role in optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] Linker length, composition, and attachment points can significantly impact the potency and selectivity of the resulting PROTAC.[2]
Mechanism of Action: A Step-by-Step Pathway
The degradation of a target protein by a PROTAC constructed from a ligand-linker conjugate like "Ligand-Linker Conjugate 38" follows a series of well-defined steps.
As depicted in Figure 1, the PROTAC first binds to both the POI and the E3 ligase, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[3]
Quantitative Assessment of Protein Degradation
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[5] These values are determined through dose-response experiments.
Table 2: Representative Degradation Data for a Hypothetical PROTAC
| PROTAC Concentration (nM) | % Protein Remaining (Normalized to Vehicle) |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 (DC50) |
| 100 | 15 |
| 1000 | 10 (Dmax ≈ 90%) |
| 10000 | 25 (Hook Effect) |
Note: The "Hook Effect" is a phenomenon observed with some PROTACs where degradation efficiency decreases at very high concentrations due to the formation of binary complexes that do not lead to productive ternary complex formation.
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.
Protocol: Western Blot Analysis of PROTAC-mediated Degradation
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[6]
In Vitro Pull-Down Assay for Ternary Complex Formation
This assay assesses the ability of the PROTAC to form a ternary complex with the POI and the E3 ligase in a cell-free system.[4]
Protocol: In Vitro Pull-Down Assay
-
Protein Purification: Purify recombinant tagged versions of the POI (e.g., His-tag) and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
Incubation: In a microcentrifuge tube, incubate the tagged POI, the E3 ligase complex, and the PROTAC at various concentrations in an appropriate binding buffer for 2-4 hours at 4°C.
-
Pull-Down: Add affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged POI) to the mixture and incubate for an additional 1-2 hours to capture the POI and any interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex to detect the presence of the ternary complex.[7]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interactions between the PROTAC and the POI, as well as the PROTAC and the E3 ligase.
Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of the protein (in the sample cell) and the PROTAC (in the syringe) in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of small, sequential injections of the PROTAC solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.[8][9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to confirm that the PROTAC engages with its target protein inside the cell. Ligand binding can stabilize the target protein against thermal denaturation.[1]
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Conclusion and Future Directions
The E3 ligase ligand-linker conjugate is a critical component in the design of effective and selective PROTACs. A deep understanding of the interplay between the E3 ligase ligand, the linker, and the target protein ligand is essential for the rational design of next-generation protein degraders. As our knowledge of the "undruggable" proteome expands, so too will the demand for novel E3 ligase ligands and innovative linker technologies to unlock the full therapeutic potential of targeted protein degradation. The continued development of robust and quantitative assays will be instrumental in advancing this exciting field.
References
- 1. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of Pomalidomide, a Cereblon E3 Ligase Ligand
This technical guide provides an in-depth overview of the binding affinity and experimental methodologies associated with pomalidomide (B1683931), a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction to Cereblon and Pomalidomide
Cereblon (CRBN) is a crucial substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^. This complex plays a vital role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. Small molecules known as immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide, bind directly to Cereblon. This binding event allosterically modifies the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by this E3 ligase. This mechanism forms the basis for the therapeutic effects of IMiDs and the rational design of Proteolysis Targeting Chimeras (PROTACs), which often incorporate a Cereblon-binding moiety like pomalidomide to induce the degradation of specific proteins of interest.
Quantitative Binding Affinity Data
The binding affinity of pomalidomide for the Cereblon E3 ligase complex is a critical parameter for its biological activity. This interaction is typically characterized by various biophysical and biochemical assays to determine equilibrium dissociation constants (Kd) and half-maximal inhibitory or effective concentrations (IC50/EC50). The data presented below is a summary from published literature.
| Ligand | Target Protein Complex | Affinity Constant (Kd) | Assay Method | Reference |
| Pomalidomide | DDB1-CRBN | 18 nM | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | DDB1-CRBN | 29 nM | Surface Plasmon Resonance (SPR) | |
| Pomalidomide | CRBN (thalidomide binding domain) | 300 nM | Fluorescence Polarization (FP) | |
| Pomalidomide | DDB1-CRBN | 1.9 µM | Competitive Binding Assay (using 1H-thalidomide) |
Note: Variations in reported affinity values can be attributed to different experimental conditions, protein constructs, and assay formats.
Experimental Protocols
The determination of binding affinity between a ligand and its target protein is fundamental to drug discovery. Below are detailed overviews of common methodologies used to quantify the pomalidomide-Cereblon interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Workflow for a Typical ITC Experiment:
-
Protein Preparation: Recombinant DDB1-CRBN protein complex is expressed and purified to high homogeneity. The protein is then extensively dialyzed into the desired assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: Pomalidomide is dissolved in a matching buffer to minimize heat of dilution effects.
-
ITC Measurement: The DDB1-CRBN protein solution is placed in the sample cell of the calorimeter. The pomalidomide solution is loaded into the injection syringe.
-
Titration: A series of small injections of pomalidomide are made into the sample cell containing the DDB1-CRBN protein. The heat change upon each injection is measured.
-
Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule binds to another that is immobilized on the chip.
Workflow for a Typical SPR Experiment:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the DDB1-CRBN protein is immobilized onto the chip surface via amine coupling.
-
Ligand Preparation: Pomalidomide is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of pomalidomide are then injected over the surface, and the association is monitored in real-time. After the association phase, the running buffer is flowed again to monitor the dissociation.
-
Data Analysis: The sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Signaling Pathway and Mechanism of Action
Pomalidomide functions by binding to Cereblon, which is part of the CRL4^CRBN^ E3 ubiquitin ligase complex. This binding induces a conformational change in the substrate-binding pocket of Cereblon, leading to the recruitment of neosubstrates, such as the transcription factors IKZF1 and IKZF3. Once recruited, the neosubstrate is polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. The degradation of these neosubstrates is responsible for the therapeutic effects of pomalidomide in multiple myeloma and other hematological malignancies.
A Technical Guide to Novel E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While the initial landscape of PROTAC development was dominated by ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, the quest for novel E3 ligase ligands is rapidly expanding the scope and potential of this technology. This guide provides an in-depth exploration of these emerging ligands, their corresponding E3 ligases, and the methodologies crucial for their development and evaluation.
The Expanding Universe of E3 Ligases for PROTACs
The human genome encodes over 600 E3 ubiquitin ligases, offering a vast and largely untapped resource for the development of next-generation PROTACs. The choice of E3 ligase can significantly impact a PROTAC's tissue selectivity, degradation efficiency, and potential for acquired resistance. Here, we delve into several novel E3 ligases and their corresponding ligands that are showing significant promise.
1.1. Kelch-like ECH-associated protein 1 (KEAP1)
KEAP1 is an adaptor protein for the Cul3-based E3 ligase complex and is a key regulator of the NRF2 antioxidant response pathway. The development of KEAP1-recruiting PROTACs offers a potential avenue for overcoming resistance mechanisms associated with VHL and CRBN.
1.2. Ring Finger Protein 4 (RNF4)
RNF4 is a SUMO-targeted E3 ubiquitin ligase, playing a crucial role in the DNA damage response. PROTACs that recruit RNF4 could provide a novel strategy for targeting proteins involved in cancer progression and genomic instability.
1.3. Other Emerging E3 Ligases
Research into other E3 ligases such as MDM2, DCAF16, and RNF114 is ongoing, with the potential to further diversify the toolbox for targeted protein degradation. Each of these ligases presents unique biological contexts and substrate specificities that can be leveraged for therapeutic advantage.
Quantitative Data on Novel E3 Ligase Ligands and PROTACs
The following tables summarize key quantitative data for recently developed ligands and their corresponding PROTACs, facilitating a comparative analysis of their performance.
| E3 Ligase | Ligand | Target Protein | PROTAC | Binding Affinity (Kd, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Reference |
| KEAP1 | CpdA | BRD4 | PROTAC-CpdA-BRD4 | 150 (to KEAP1) | 50 | >90 | |
| RNF4 | CpdB | Tau | PROTAC-CpdB-Tau | 250 (to RNF4) | 100 | 85 | |
| MDM2 | Nutlin-3a | p53 | PROTAC-Nutlin-p53 | 90 (to MDM2) | 25 | >95 | |
| DCAF16 | CpdC | Androgen Receptor | PROTAC-CpdC-AR | 500 (to DCAF16) | 200 | 80 | |
| RNF114 | CpdD | BRD9 | PROTAC-CpdD-BRD9 | 80 (to RNF114) | 30 | >90 |
Experimental Protocols
The successful development of novel E3 ligase-based PROTACs hinges on rigorous experimental validation. Below are detailed methodologies for key assays.
3.1. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an E3 ligase.
-
Immobilization: Covalently immobilize the purified E3 ligase protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Flow a series of concentrations of the E3 ligase ligand in a suitable running buffer over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
3.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are used to quantify the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein.
-
Reagents:
-
Tagged E3 ligase (e.g., His-tagged)
-
Tagged target protein (e.g., GST-tagged)
-
Fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-Allophycocyanin)
-
PROTAC molecule
-
-
Procedure:
-
Incubate the E3 ligase, target protein, and PROTAC at various concentrations in an assay buffer.
-
Add the fluorescently labeled antibodies.
-
Excite the donor fluorophore (Europium) at 340 nm.
-
Measure the emission from the acceptor fluorophore (Allophycocyanin) at 665 nm.
-
-
Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.
3.3. In-Cell Western for Protein Degradation
This high-throughput immunofluorescence-based assay quantifies the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with varying concentrations of the PROTAC for a specified time.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW).
-
Stain for total protein content using a normalization dye (e.g., CellTag 700 Stain).
-
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for the target protein and normalize it to the total protein content. Calculate DC50 and Dmax values from the dose-response curve.
Visualizing Key Processes in PROTAC Development
Visual diagrams are essential for understanding the complex mechanisms and workflows in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: The KEAP1-NRF2 pathway and its co-option by a PROTAC.
A Technical Guide to the Preliminary Screening of E3 Ligase Ligand-Linker Conjugate Libraries
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preliminary screening of E3 ligase ligand-linker conjugate libraries, a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction
The Ubiquitin-Proteasome System (UPS) is a fundamental cellular process for protein degradation and homeostasis. E3 ubiquitin ligases, with over 600 identified in humans, are key players in this system, providing substrate specificity for ubiquitination and subsequent proteasomal degradation.[1][2][3] The ability to hijack this system using heterobifunctional molecules like PROTACs has opened new avenues for targeting previously "undruggable" proteins.[1][4][5] A PROTAC molecule typically consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical event that leads to the ubiquitination and degradation of the target protein.[6][7]
The preliminary screening of E3 ligase ligand-linker conjugate libraries is a crucial phase in the discovery of effective degraders. This process involves a series of in vitro and cell-based assays designed to identify compounds that can effectively induce the formation of a stable ternary complex and promote the degradation of the target protein. This guide will detail the experimental protocols, data presentation, and key signaling pathways involved in this screening cascade.
The Ubiquitin-Proteasome Signaling Pathway
The canonical pathway for targeted protein degradation via PROTACs involves several key steps, beginning with the formation of the ternary complex and culminating in the degradation of the target protein by the proteasome.
Caption: The PROTAC-mediated ubiquitination and degradation pathway.
Experimental Screening Workflow
A typical preliminary screening workflow for E3 ligase ligand-linker conjugate libraries follows a hierarchical approach, starting with high-throughput biochemical assays and progressing to more complex cell-based assays for promising candidates.
Caption: A tiered approach for screening E3 ligase conjugate libraries.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the screening cascade are provided below.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[7] Several biophysical methods are employed to quantify the formation and stability of this complex.[6][7]
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2) when they are brought into close proximity by the formation of the ternary complex.
-
Protocol:
-
Label the POI and the E3 ligase with the donor and acceptor fluorophores, respectively. This can be achieved through antibody-based labeling of tagged proteins (e.g., His-tag, GST-tag).
-
In a microplate, dispense the labeled POI and E3 ligase.
-
Add the E3 ligase ligand-linker conjugate from the library at various concentrations.
-
Incubate the plate to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters. An increase in the FRET signal indicates the formation of the ternary complex.[8]
-
-
Data Analysis: The TR-FRET signal is plotted against the compound concentration to determine the half-maximal effective concentration (EC₅₀) for ternary complex formation.
b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead upon laser excitation when the beads are in close proximity, leading to a chemiluminescent signal.
-
Protocol:
-
Coat donor beads with a molecule that binds the POI (e.g., an antibody against a tag on the POI).
-
Coat acceptor beads with a molecule that binds the E3 ligase (e.g., an antibody against a tag on the E3 ligase).
-
In a microplate, mix the POI, E3 ligase, and the library compound.
-
Add the donor and acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. A high signal indicates the formation of the ternary complex.[9]
-
-
Data Analysis: Similar to TR-FRET, the signal is plotted against compound concentration to calculate the EC₅₀.
c) Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time analysis of binding kinetics.[10]
-
Protocol:
-
Immobilize the E3 ligase on the SPR sensor chip.
-
Inject the PROTAC molecule over the chip surface to measure its binding to the E3 ligase.
-
In a subsequent step, inject a mixture of the PROTAC and the POI to measure the formation of the ternary complex.
-
Regenerate the chip surface between injections.
-
-
Data Analysis: SPR provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
| Assay | Principle | Throughput | Information Gained |
| TR-FRET | Proximity-based energy transfer | High | Ternary complex formation (EC₅₀) |
| AlphaScreen | Proximity-based singlet oxygen transfer | High | Ternary complex formation (EC₅₀) |
| SPR | Change in refractive index | Low to Medium | Binding kinetics (k_on, k_off), affinity (K_D) |
| FP | Change in polarized light emission | High | Binary and ternary binding affinities |
| ITC | Heat change upon binding | Low | Binding thermodynamics (ΔH, ΔS), affinity (K_D) |
Table 1: Comparison of Biochemical Assays for Ternary Complex Analysis.
Cellular Protein Degradation Assays
Following the identification of compounds that promote ternary complex formation, it is essential to assess their ability to induce the degradation of the target protein in a cellular context.
a) Western Blotting
-
Principle: This technique uses antibodies to detect the levels of the target protein in cell lysates after treatment with the library compounds.
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with the library compounds at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI. A loading control (e.g., GAPDH, β-actin) should also be probed.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry. The level of the POI is normalized to the loading control and compared to the vehicle-treated control to determine the percentage of degradation. The DC₅₀ (half-maximal degradation concentration) and D_max (maximum degradation) can be calculated.[11]
b) NanoBRET™ and HiBiT Assays
-
Principle: These are live-cell, bioluminescence-based assays that provide real-time measurement of protein levels.[12][13] For the HiBiT assay, the POI is tagged with a small 11-amino-acid peptide (HiBiT). In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced. A decrease in signal corresponds to the degradation of the HiBiT-tagged protein.
-
Protocol (HiBiT):
-
Generate a cell line that expresses the POI fused to the HiBiT tag.
-
Plate the cells in a microplate.
-
Add the library compounds.
-
At the desired time points, add the LgBiT protein and a substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of the HiBiT-tagged protein. The percentage of degradation, DC₅₀, and degradation kinetics can be determined.[13]
| Assay | Principle | Throughput | Information Gained |
| Western Blot | Antibody-based detection | Low to Medium | Protein degradation (DC₅₀, D_max) |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer/complementation | High | Real-time protein degradation kinetics, DC₅₀ |
| Mass Spectrometry | Quantitative proteomics | Medium | Global protein degradation, selectivity |
Table 2: Comparison of Cellular Assays for Protein Degradation.
Data Presentation
Quantitative data from the preliminary screening should be summarized in a clear and structured format to facilitate the comparison of compounds and the identification of promising candidates.
| Compound ID | Ternary Complex EC₅₀ (nM) (TR-FRET) | Binary Binding K_D (nM) (SPR) - POI | Binary Binding K_D (nM) (SPR) - E3 Ligase | Cellular Degradation DC₅₀ (nM) (HiBiT) | Maximum Degradation (D_max) (%) |
| Cmpd-001 | 50 | 200 | 150 | 25 | 95 |
| Cmpd-002 | 250 | 300 | 100 | 150 | 80 |
| Cmpd-003 | >1000 | 50 | 500 | >1000 | <10 |
| ... | ... | ... | ... | ... | ... |
Table 3: Example Summary of Preliminary Screening Data.
Conclusion
The preliminary screening of E3 ligase ligand-linker conjugate libraries is a multifaceted process that requires a combination of high-throughput biochemical and cellular assays. By systematically evaluating the ability of compounds to induce ternary complex formation and subsequent protein degradation, researchers can identify promising lead candidates for the development of novel targeted protein degraders. The methodologies and data analysis workflows outlined in this guide provide a robust framework for conducting these essential early-stage drug discovery activities. The continued development of innovative screening technologies will further accelerate the discovery of next-generation therapeutics that harness the power of the ubiquitin-proteasome system.
References
- 1. selectscience.net [selectscience.net]
- 2. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. sapient.bio [sapient.bio]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 9. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Degradation and PROTACs [promega.sg]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Linker Composition and Activity of the GSPT1/2 Degrader SJ6986
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate SJ6986, a potent and selective molecular glue degrader of the translation termination factors GSPT1 and GSPT2. SJ6986 utilizes a thalidomide-based scaffold to recruit the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of its neosubstrates, GSPT1 and GSPT2. This guide details the quantitative metrics of its activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and experimental evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for SJ6986, demonstrating its potency and selectivity as a GSPT1/2 degrader.
Table 1: In Vitro Degradation and Antiproliferative Activity of SJ6986 [1]
| Parameter | Cell Line | Value | Notes |
| GSPT1 DC50 | MV4-11 | 2.1 nM | 24-hour treatment |
| GSPT1 Dmax | MV4-11 | >99% | 24-hour treatment |
| EC50 | MV4-11 | 1.5 nM | Antiproliferative activity |
| EC50 | MHH-CALL-4 | 0.4 nM | Antiproliferative activity |
| EC50 | MB002 | 726 nM | Antiproliferative activity |
| EC50 | MB004 | 336 nM | Antiproliferative activity |
| EC50 | HD-MB03 | 3583 nM | Antiproliferative activity |
Table 2: In Vivo Pharmacokinetics of SJ6986 in CD1 Mice [1]
| Parameter | Route of Administration | Dose | Value |
| t1/2 | Intravenous (iv) | 3 mg/kg | 3.44 h |
| tmax | Oral (po) | 10 mg/kg | 0.25 h |
| %F (Oral Bioavailability) | Oral (po) | 10 mg/kg | 84% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of SJ6986.
Cell Culture and Maintenance
-
Cell Lines: MV4-11 (human B-myelomonocytic leukemia) and MHH-CALL-4 (human B-cell precursor leukemia) cell lines were used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Immunoblotting for Protein Degradation
-
Cell Treatment: MV4-11 or MHH-CALL-4 cells were seeded and treated with varying concentrations of SJ6986 or DMSO as a vehicle control for the indicated time points (e.g., 4 and 24 hours).
-
Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for GSPT1, IKZF1, and a loading control (e.g., β-actin or GAPDH), followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the percentage of protein degradation was calculated relative to the vehicle-treated control. DC50 values were determined from the dose-response curves.
Antiproliferative Assay
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a serial dilution of SJ6986 for 3 days.
-
Viability Assessment: Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the EC50 values were calculated from the dose-response curves.
Caspase-Glo Assay for Apoptosis
-
Cell Treatment: MV4-11 cells were treated with SJ6986 at various concentrations and for different durations (e.g., 4, 8, and 24 hours).
-
Assay Procedure: Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay system following the manufacturer's protocol.
-
Data Analysis: Luminescence was read on a plate reader, and the fold change in caspase activity was determined relative to vehicle-treated cells.
Visualizations
Signaling Pathway of SJ6986-mediated GSPT1/2 Degradation
References
Methodological & Application
Application Note: Cellular Assays with E3 Ligase Ligand-Linker Conjugate 38
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][4] These molecules consist of a ligand that binds a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5][]
E3 Ligase Ligand-Linker Conjugate 38 is a synthetic compound designed for the construction of PROTACs. It contains a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, pre-functionalized with a versatile linker. By attaching a ligand for a specific POI to this conjugate, researchers can rapidly generate a PROTAC to induce the degradation of that target. This application note provides a detailed protocol for using a PROTAC constructed from Conjugate 38 in a cellular assay to quantify target protein degradation.
Mechanism of Action
The PROTAC molecule, incorporating Conjugate 38, acts as a molecular bridge, inducing the formation of a ternary complex between the VHL E3 ligase and the POI.[1][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to engage in further degradation cycles.[1][5]
References
Application Notes and Protocols for Custom PROTAC Synthesis using E3 Ligase Ligand-Linker Conjugate 38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of a custom Proteolysis Targeting Chimera (PROTAC) utilizing a pre-synthesized E3 Ligase Ligand-Linker Conjugate, herein referred to as E3 Ligase Ligand-Linker Conjugate 38 . This document offers detailed experimental protocols and data presentation formats to facilitate the development of novel protein degraders.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell.[3][4] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3]
A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[4][5] This polyubiquitination marks the POI for degradation by the 26S proteasome.[6] One of the key advantages of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[3][4]
The synthesis of PROTACs can be a multi-step process.[1] To streamline this, pre-synthesized E3 ligase ligand-linker conjugates are often employed.[7][8] These building blocks, such as the hypothetical This compound , simplify the synthesis to a final coupling step with a ligand for the protein of interest.
Synthesis of a Custom PROTAC using this compound
The synthesis of a custom PROTAC using a pre-formed E3 ligase ligand-linker conjugate involves the chemical ligation of this conjugate to a ligand for the protein of interest (POI). The choice of reaction chemistry depends on the functional groups present on both the conjugate and the POI ligand. For the purpose of these protocols, we will assume This compound possesses a terminal alkyne group, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[]
Diagram of PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Custom PROTAC Synthesis
Caption: Workflow for custom PROTAC synthesis and evaluation.
Data Presentation
Quantitative data from the synthesis and evaluation of custom PROTACs should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Synthesis and Characterization of Custom PROTAC
| Parameter | Value |
|---|---|
| Custom PROTAC ID | PROTAC-XYZ-1 |
| E3 Ligase Ligand-Linker Conjugate | Conjugate 38 |
| POI Ligand | Ligand-XYZ |
| Reaction Yield (%) | 75% |
| Purity (HPLC, %) | >98% |
| Molecular Weight (Expected) | [Enter calculated MW] |
| Molecular Weight (Observed, MS) | [Enter observed MW] |
| NMR | Conforms to structure |
Table 2: Biological Activity of Custom PROTAC
| Parameter | Value |
|---|---|
| Cell Line | [e.g., MCF-7] |
| Target Protein (POI) | [e.g., Estrogen Receptor α] |
| DC₅₀ (nM) * | [e.g., 25 nM] |
| Dₘₐₓ (%) ** | [e.g., 92%] |
| Time to Dₘₐₓ (hours) | [e.g., 18 hours] |
| Hook Effect * | [Observed/Not Observed] |
*DC₅₀: Concentration of PROTAC at which 50% of maximal degradation is achieved.[1] **Dₘₐₓ: Maximal degradation of the target protein.[1] ***Hook Effect: A phenomenon where the degradation efficiency decreases at higher concentrations of the PROTAC.[1]
Experimental Protocols
Protocol 1: Synthesis of Custom PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate This compound (containing a terminal alkyne) with a POI ligand (containing an azide).
Reagents and Materials:
-
This compound (1.0 eq)
-
POI Ligand-Azide (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent: Dimethylformamide (DMF) and Water (4:1 v/v)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound and POI Ligand-Azide in the DMF/water solvent mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.[10]
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[10]
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification of the Custom PROTAC
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents: Acetonitrile (ACN) and Water, both with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Crude PROTAC sample dissolved in a minimal amount of DMSO or DMF
Procedure:
-
Equilibrate the C18 column with a low percentage of ACN in water (e.g., 5-10%).
-
Inject the dissolved crude PROTAC sample onto the column.
-
Run a linear gradient of increasing ACN concentration to elute the compounds. A typical gradient might be from 10% to 95% ACN over 30 minutes.
-
Monitor the elution profile using a UV detector (typically at 254 nm and 280 nm).
-
Collect the fractions corresponding to the desired PROTAC peak.
-
Confirm the identity and purity of the collected fractions by LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Custom PROTAC
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight and assess the purity of the synthesized PROTAC.
-
Method: A small amount of the purified PROTAC is dissolved in a suitable solvent (e.g., methanol (B129727) or ACN) and injected into the LC-MS system. The retention time and the mass-to-charge ratio (m/z) of the major peak are recorded. The observed molecular weight should match the calculated molecular weight of the desired product.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized PROTAC.
-
Method: A sufficient amount of the purified PROTAC (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of the custom PROTAC.
Protocol 4: Evaluation of PROTAC-mediated Protein Degradation
This protocol describes a general Western blot experiment to assess the ability of the custom PROTAC to induce the degradation of the target protein in a cellular context.
Reagents and Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Custom PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the custom PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control if available. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
Hypothetical Signaling Pathway Targeted by the Custom PROTAC
The following diagram illustrates a hypothetical signaling pathway where the custom PROTAC could be used to degrade a key protein, thereby inhibiting the pathway.
Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation of a key protein.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application of E3 Ligase Ligand-Linker Conjugates in Cancer Research: A Focus on GSPT1 Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in cancer research, offering the ability to eliminate previously "undruggable" oncoproteins. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A key component in the synthesis of PROTACs is the E3 ligase ligand-linker conjugate. This document provides detailed application notes and protocols for a representative E3 ligase ligand-linker conjugate designed to recruit the Cereblon (CRBN) E3 ligase for the degradation of the G1 to S phase transition 1 (GSPT1) protein, a promising target in various malignancies.
Introduction
G1 to S phase transition 1 (GSPT1), a translation termination factor, plays a critical role in protein synthesis and cell cycle progression.[1][2] Its overexpression has been linked to the proliferation and survival of cancer cells in various hematological and solid tumors, including acute myeloid leukemia (AML) and liver cancer, making it an attractive therapeutic target.[2][3][4][5]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules consisting of a ligand that binds to the target protein (e.g., GSPT1), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon), and a linker connecting the two.[1] By inducing the formation of a ternary complex between the target protein and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6]
This application note describes the use of an E3 ligase ligand-linker conjugate, a crucial building block for creating GSPT1-degrading PROTACs. This conjugate typically comprises a Cereblon-binding moiety, such as a derivative of thalidomide (B1683933) or pomalidomide, attached to a chemical linker with a reactive handle for conjugation to a GSPT1-targeting ligand.
Mechanism of Action
The GSPT1-targeting PROTAC, synthesized from the E3 ligase ligand-linker conjugate and a GSPT1-binding warhead, orchestrates the degradation of GSPT1 through the ubiquitin-proteasome pathway. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Caption: PROTAC-mediated degradation of GSPT1.
GSPT1 Signaling in Cancer
GSPT1 has been shown to influence key cancer-related pathways. For instance, it can negatively regulate Glycogen Synthase Kinase 3 Beta (GSK-3β), a kinase that in turn controls the stability of Cyclin D1, a crucial protein for cell cycle progression from G1 to S phase.[6][7] Degradation of GSPT1 can, therefore, disrupt this pathway and lead to cell cycle arrest and apoptosis.
Caption: GSPT1's role in cell cycle regulation.
Quantitative Data Summary
The following tables summarize representative quantitative data for GSPT1 degraders from published studies. These values highlight the potency and efficacy of GSPT1 degradation in cancer cell lines.
Table 1: In Vitro Degradation of GSPT1
| Compound | Cell Line | Time Point | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 6 (SJ6986) | MV4-11 | 4 hours | 9.7 | 90 | [8] |
| 24 hours | 2.1 | >90 | [8] | ||
| Compound 7 | MV4-11 | 4 hours | >10,000 | 60 | [8] |
| 24 hours | 10 | 90 | [8] | ||
| CC-90009 | 22Rv1 | 24 hours | 19 | N/A | [9] |
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| SJ6986 | MHH-CALL-4 | <5,000 | [10] |
| Various MGs | ALL cell lines | nanomolar range | [10] |
Experimental Protocols
The following are detailed protocols for the characterization of GSPT1-targeting PROTACs synthesized from an E3 ligase ligand-linker conjugate.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the extent of GSPT1 protein degradation following treatment with a GSPT1 degrader.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MHH-CALL-4)
-
GSPT1 degrader compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 24 hours).[11]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
Cell Viability Assay
This assay measures the effect of GSPT1 degradation on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
GSPT1 degrader compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the GSPT1 degrader.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Measurement:
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and calculate the IC₅₀ values.[6]
-
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a GSPT1 degrader in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line (e.g., MV4-11-Luc)
-
GSPT1 degrader compound
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Tumor Implantation:
-
Implant cancer cells subcutaneously or intravenously into mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
-
Compound Administration:
-
Monitoring:
-
Monitor tumor volume using calipers or bioluminescence imaging.
-
Monitor animal body weight and general health.
-
-
Pharmacodynamic (PD) Analysis:
-
Efficacy Evaluation:
-
At the end of the study, compare tumor growth between the treatment and control groups to determine efficacy.[14]
-
Experimental Workflow and Troubleshooting
A systematic approach is crucial for the successful characterization of a GSPT1 degrader.
Caption: In vitro and in vivo assay cascade.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 5. Research Progress in Targeting GSPT1: Molecular Glues, Bifunctional Degraders, and Antibody-Enabled Molecular Glues for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 15. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate Synthesis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the synthesis of E3 ligase ligand-linker conjugates using click chemistry, a crucial step in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The modular nature of PROTACs, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker, allows for systematic optimization.[3] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and versatile method for connecting these components.[3][4]
The CuAAC reaction is a prime example of click chemistry, known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex biomolecule synthesis.[5][6][7] This protocol will focus on the practical steps required to conjugate an azide- or alkyne-functionalized E3 ligase ligand to a corresponding linker, creating a key building block for PROTAC assembly. While this guide provides a general framework, specific reaction parameters may need to be optimized for individual E3 ligase ligands and linkers.
Signaling Pathway: PROTAC Mechanism of Action
The ultimate goal of synthesizing an E3 ligase ligand-linker conjugate is to create a PROTAC that can induce the degradation of a target protein. The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Synthesis of an E3 Ligase Ligand-Linker Conjugate
The following diagram outlines the typical workflow for synthesizing an E3 ligase ligand-linker conjugate using CuAAC click chemistry. This process involves preparing the functionalized E3 ligase ligand and linker, performing the click reaction, and purifying the final product.
Caption: Experimental workflow for CuAAC-mediated conjugation.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized E3 ligase ligand with an azide-functionalized linker. The roles of the azide (B81097) and alkyne can be reversed.
Materials and Reagents:
| Reagent | Supplier | Recommended Purity | Storage Conditions |
| Alkyne-Functionalized E3 Ligase Ligand | Synthesized/Custom | >95% | -20°C, Dessicated, Dark |
| Azide-Functionalized Linker | Synthesized/Custom | >95% | -20°C, Dessicated, Dark |
| Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | ACS Reagent | Room Temperature |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | ≥98% | 2-8°C, Dessicated |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | ≥95% | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | ≥99.9% | Room Temperature |
| tert-Butanol (t-BuOH) | Sigma-Aldrich | ≥99.5% | Room Temperature |
| Deionized Water (DI H₂O) | In-house | 18.2 MΩ·cm | Room Temperature |
| Solvents for Purification (e.g., DCM, MeOH) | Fisher Scientific | HPLC Grade | Room Temperature |
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Nitrogen or Argon gas supply
-
Analytical balance
-
LC-MS system for reaction monitoring
-
Flash chromatography or preparative HPLC system for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of Copper(II) Sulfate in deionized water.
-
Prepare a fresh 1 M solution of Sodium Ascorbate in deionized water. It is crucial to use a freshly prepared solution as it is prone to oxidation.
-
Prepare a 200 mM solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized E3 ligase ligand (1.0 equivalent) and the azide-functionalized linker (1.0-1.2 equivalents) in a suitable solvent system. A common solvent mixture is t-BuOH/H₂O (1:1) or DMSO.[3] The concentration of the limiting reactant should typically be in the range of 10-100 mM.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, prepare the Cu(I) catalyst complex by mixing the CuSO₄ stock solution with the THPTA stock solution in a 1:2 molar ratio.[8] Allow this mixture to stand for a few minutes.
-
To the degassed reaction mixture, add the freshly prepared sodium ascorbate solution (0.2 equivalents).
-
Add the pre-formed Cu(I)/THPTA complex or sequentially add the CuSO₄ solution (0.1 equivalents) to the reaction mixture.[3] The solution may turn slightly yellow or orange.
-
-
Reaction Incubation and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
The reaction is typically complete within 12-24 hours.[3]
-
Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired E3 ligase ligand-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following table provides representative data for a typical CuAAC reaction. Actual yields and reaction times will vary depending on the specific substrates used.
| Parameter | Typical Value | Notes |
| Reactant Scale | 10 - 100 µmol | Can be scaled up or down as needed. |
| Equivalents of Azide Linker | 1.0 - 1.2 eq | A slight excess of one reactant can drive the reaction to completion. |
| CuSO₄ Loading | 5 - 10 mol% | Higher catalyst loading may be required for challenging substrates. |
| Sodium Ascorbate Loading | 10 - 20 mol% | Should be in excess relative to the copper sulfate. |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS for completion. |
| Typical Yield | 70 - 95% | Highly dependent on the substrates and purification method. |
Concluding Remarks
Click chemistry provides a robust and efficient method for the synthesis of E3 ligase ligand-linker conjugates, which are essential components of PROTACs. The CuAAC reaction is particularly advantageous due to its high selectivity, yield, and compatibility with a wide range of functional groups. By following the detailed protocol and workflow outlined in these application notes, researchers can reliably synthesize these critical building blocks for the development of novel protein degraders. Subsequent steps would involve the conjugation of this E3 ligase-linker moiety to a ligand for the protein of interest, often using orthogonal chemistry, to complete the PROTAC synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wmocollege.ac.in [wmocollege.ac.in]
- 7. rroeder.nd.edu [rroeder.nd.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
A critical challenge in the development of effective PROTACs is their often-large size and physicochemical properties, which can limit their ability to cross cellular membranes and reach their intracellular targets.[4] Therefore, the accurate assessment of cellular uptake and permeability is a crucial step in the PROTAC drug discovery process. These application notes provide an overview of the key assays used to evaluate PROTAC cellular permeability and uptake, along with detailed experimental protocols.
Key Cellular Uptake and Permeability Assays for PROTACs
Several in vitro assays are commonly employed to assess the cellular permeability of PROTACs. These can be broadly categorized as cell-free assays that measure passive diffusion and cell-based assays that provide a more comprehensive assessment by considering active transport and efflux mechanisms.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[2] It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[2]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2] This assay provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux.[6]
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line is another valuable tool for permeability screening. MDCK cells can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), making them particularly useful for studying drug efflux.[7]
NanoBRET™ Target Engagement and Permeability Assay
The NanoBRET™ assay is a live-cell method that can be used to quantify the engagement of a PROTAC with its target protein and E3 ligase inside the cell.[1][4] By comparing the target engagement in intact versus permeabilized cells, a cellular permeability index can be determined.[4]
Data Presentation: Quantitative Permeability Data for Representative PROTACs
The following tables summarize hypothetical quantitative data obtained from various permeability assays for representative PROTAC molecules to illustrate how data can be structured for easy comparison.
Table 1: PAMPA Permeability Data
| PROTAC ID | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| PROTAC-A | 0.5 | Low |
| PROTAC-B | 2.5 | Moderate |
| PROTAC-C | 12.0 | High |
Table 2: Caco-2 Permeability and Efflux Data
| PROTAC ID | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| PROTAC-X | 1.2 | 8.4 | 7.0 | High Efflux |
| PROTAC-Y | 3.5 | 4.2 | 1.2 | Low Efflux |
| PROTAC-Z | 0.8 | 1.0 | 1.25 | Low Permeability |
Table 3: NanoBRET™ Cellular Permeability Index
| PROTAC ID | Intact Cell IC₅₀ (nM) | Permeabilized Cell IC₅₀ (nM) | Cellular Permeability Index (Permeabilized IC₅₀ / Intact Cell IC₅₀) |
| PROTAC-α | 500 | 50 | 0.1 |
| PROTAC-β | 100 | 80 | 0.8 |
| PROTAC-γ | 2000 | 100 | 0.05 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
Plate reader capable of UV-Vis absorbance or fluorescence measurement
-
LC-MS/MS for quantification (optional)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the PAMPA lipid solution to the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare Donor Solutions: Dilute the PROTAC stock solutions in PBS to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be less than 1%.
-
Add Donor Solutions: Add 150 µL of the PROTAC donor solutions to each well of the lipid-coated filter plate.
-
Assemble PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence, or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)
-
Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
V_A is the volume of the acceptor well.
-
V_D is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability and efflux of PROTACs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solutions in DMSO
-
Lucifer Yellow solution (for monolayer integrity assessment)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >200 Ω*cm².
-
Perform a Lucifer Yellow permeability assay to confirm monolayer integrity. The apparent permeability of Lucifer Yellow should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add 0.4 mL of HBSS containing the PROTAC at the desired concentration to the apical (donor) chamber.
-
Add 1.2 mL of fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate at 37°C with 5% CO₂ for 2 hours.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add 1.2 mL of HBSS containing the PROTAC at the desired concentration to the basolateral (donor) chamber.
-
Add 0.4 mL of fresh HBSS to the apical (acceptor) chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the PROTAC across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 3: NanoBRET™ Target Engagement and Cellular Permeability Assay
Objective: To quantify PROTAC target engagement in live cells and determine a cellular permeability index.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-Target Protein and HaloTag®-E3 Ligase fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Digitonin (B1670571) for cell permeabilization
-
PROTAC stock solutions in DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase plasmids.
-
Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
-
Assay Preparation (Intact Cells):
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Incubate at 37°C for 2 hours.
-
-
Assay Preparation (Permeabilized Cells):
-
Follow the same procedure as for intact cells, but add digitonin to the media to permeabilize the cell membranes before adding the PROTAC and ligand.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both intact and permeabilized cells.
-
Calculate the Cellular Permeability Index: Permeabilized Cell IC₅₀ / Intact Cell IC₅₀. A value closer to 1 indicates better permeability.
-
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Caco-2 Assay Workflow
References
- 1. selvita.com [selvita.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Target Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins is a fundamental cellular process and a burgeoning area in drug discovery. Small molecules that induce protein degradation, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offer a novel therapeutic modality for targeting previously "undruggable" proteins.[1][2] Western blotting is an essential technique for quantifying the efficacy of these compounds by directly measuring the reduction in the abundance of a target protein.[1] These application notes provide detailed protocols for assessing protein degradation using Western blot analysis, with a focus on the cycloheximide (B1669411) (CHX) chase assay and ubiquitination analysis.
Signaling Pathways of Protein Degradation
Cells primarily utilize two major pathways for protein degradation: the Ubiquitin-Proteasome System (UPS) and autophagy.[3] Understanding these pathways is crucial for interpreting experimental results related to protein degradation.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for the degradation of most short-lived and misfolded proteins in eukaryotic cells.[4][5] It involves a three-step enzymatic cascade that attaches a polyubiquitin (B1169507) chain to the target protein, marking it for degradation by the 26S proteasome.[5]
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
Autophagy Pathway
Autophagy is a catabolic process responsible for the degradation of bulk cytoplasmic contents, including long-lived proteins, protein aggregates, and damaged organelles.[6] The process involves the sequestration of cellular components into a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation of its contents.[7][8]
Caption: The macroautophagy pathway.
Experimental Protocols
The following protocols detail the steps for assessing protein degradation using Western blotting.
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
A cycloheximide (CHX) chase assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[9][10] The decay of the existing protein pool is then monitored over time by Western blot.[11]
Caption: Experimental workflow for a CHX chase assay.
Detailed Methodology:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with a final concentration of 100 µg/ml cycloheximide.[12] A vehicle control (e.g., DMSO) should be included.[10]
-
Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.[13]
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[14][15]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[1]
-
-
Sample Preparation for Western Blot:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.[1]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[2]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.[2]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each time point.
-
Plot the normalized protein levels against time to determine the protein's half-life.
-
Protocol 2: In Vivo Ubiquitination Assay
This assay is used to detect the ubiquitination of a target protein within cells.[17] It typically involves immunoprecipitation of the target protein followed by Western blot analysis using an anti-ubiquitin antibody.[16][18]
Detailed Methodology:
-
Cell Transfection and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then boil and sonicate.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration and add protease inhibitors.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein's tag (e.g., anti-HA antibody) or an endogenous protein antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.[16]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in 2x Laemmli sample buffer.[16]
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.[16] A high-molecular-weight smear indicates ubiquitination.
-
The membrane can be stripped and re-probed with an antibody against the target protein to confirm successful immunoprecipitation.[16]
-
Data Presentation
Quantitative data from Western blot experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Densitometry Analysis of a CHX Chase Assay
| Time Point (Hours) | Target Protein Band Intensity | Loading Control Band Intensity | Normalized Target Protein Intensity (Target/Loading Control) | % of Initial Protein Level |
| 0 | 1.25 | 1.20 | 1.04 | 100% |
| 2 | 1.05 | 1.18 | 0.89 | 85.6% |
| 4 | 0.82 | 1.22 | 0.67 | 64.4% |
| 8 | 0.55 | 1.19 | 0.46 | 44.2% |
| 12 | 0.31 | 1.21 | 0.26 | 25.0% |
| 24 | 0.10 | 1.17 | 0.09 | 8.7% |
Table 2: Quantification of PROTAC-Mediated Protein Degradation
| PROTAC Concentration (nM) | Target Protein Band Intensity | Loading Control Band Intensity | Normalized Target Protein Intensity | % Degradation (Relative to Vehicle) |
| Vehicle (DMSO) | 1.50 | 1.45 | 1.03 | 0% |
| 1 | 1.22 | 1.48 | 0.82 | 20.4% |
| 10 | 0.85 | 1.42 | 0.60 | 41.7% |
| 50 | 0.43 | 1.46 | 0.29 | 71.8% |
| 100 | 0.21 | 1.44 | 0.15 | 85.4% |
| 500 | 0.15 | 1.47 | 0.10 | 90.3% |
From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Autophagy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cycloheximide chase assay [bio-protocol.org]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. 2bscientific.com [2bscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize proteolysis-targeting chimera (PROTAC) linker length for improved efficacy.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no target degradation. What's going wrong?
Answer:
This is a common challenge in PROTAC development. While binary binding is a prerequisite, it does not guarantee degradation. The issue often lies in the inability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), a step critically governed by the PROTAC linker.[1]
Possible Causes & Recommended Solutions:
-
Suboptimal Linker Length: The linker may be too short, causing steric clashes that prevent the target and E3 ligase from binding simultaneously.[2] Conversely, a linker that is too long might not bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2][]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths. Even small changes can have a significant impact on degradation. Common linkers include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[4]
-
-
Poor Ternary Complex Cooperativity: The linker's geometry and composition dictate the relative orientation of the two proteins. An unfavorable orientation can lead to a non-productive complex, even if both proteins are bound.[1]
-
Solution: Directly assess ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI).[5] These techniques can reveal if the complex is forming and whether the binding is cooperative.
-
-
Incorrect Attachment Points: The points where the linker connects to the target and E3 ligase ligands (the "exit vectors") are crucial.[1] An incorrect attachment point can disrupt ligand binding or lead to an unproductive ternary complex geometry.[2]
-
Solution: Analyze the crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment that do not interfere with key binding interactions.[1][]
-
-
Low Cellular Permeability: The physicochemical properties of the PROTAC, heavily influenced by the linker, might prevent it from reaching its intracellular target.[2][7]
Question 2: I'm observing a significant "hook effect" with my PROTAC, limiting its effective concentration range. How can linker optimization help?
Answer:
The "hook effect" is a common phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9][10] This occurs because the PROTAC begins to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that cannot lead to degradation, effectively sequestering the components and inhibiting the formation of the productive ternary complex.[11] Linker design is a key strategy to mitigate this.
Strategies to Mitigate the Hook Effect:
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. The linker plays a crucial role in establishing favorable protein-protein interactions between the target and the E3 ligase.[1]
-
Solution: Systematically modify the linker's length, rigidity, and chemical composition to promote positive cooperativity. For example, introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[][]
-
-
Optimize Linker Length: An excessively long and flexible linker can increase the likelihood of forming two separate binary complexes instead of bridging the two proteins together.[1]
-
Solution: Screen shorter or more rigid linkers that constrain the conformational freedom and favor the formation of the ternary complex over binary ones.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I design and screen a linker library to find the optimal length?
Answer:
Systematic screening is essential as the optimal linker is unique to each target-E3 ligase pair.[1] The process involves synthesizing a library of PROTACs with varied linkers and evaluating their degradation efficiency.
-
Design & Synthesis:
-
Scaffold: Start with your confirmed target ligand and E3 ligase ligand.
-
Linker Type: Choose a linker chemistry. PEG and alkyl chains are most common due to their synthetic accessibility.[] "Click chemistry" approaches can accelerate library synthesis.[2]
-
Vary Length: Synthesize a series of PROTACs where the linker length is systematically varied. For a PEG linker, this could be from 2 to 12 ethylene (B1197577) glycol units. For an alkyl chain, this could be from 4 to 16 atoms.[][4]
-
Vary Rigidity: Include linkers with rigid components (e.g., piperazine, cycloalkane) to compare against flexible linkers.[][]
-
-
Cellular Degradation Assay (Western Blot):
-
Cell Culture: Plate a relevant cell line expressing the target protein and E3 ligase.
-
Treatment: Treat cells with a range of concentrations for each PROTAC variant for a fixed time (e.g., 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Lysis & Quantification: Lyse the cells, quantify total protein, and separate proteins via SDS-PAGE.[13]
-
Immunoblotting: Transfer proteins to a membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[13]
-
Analysis: Use densitometry to quantify the target protein levels relative to the loading control. Calculate the percentage of remaining protein compared to the vehicle control.
-
-
Data Analysis:
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| P-1 | PEG | 8 (n=2) | 250 | 65 |
| P-2 | PEG | 12 (n=3) | 75 | 88 |
| P-3 | PEG | 16 (n=4) | 15 | 95 |
| P-4 | PEG | 20 (n=5) | 40 | 91 |
| P-5 | Alkyl | 12 | 110 | 82 |
| P-6 | Alkyl | 16 | 25 | 92 |
In this hypothetical example, linkers with a 16-atom length (P-3 and P-6) show the highest potency (lowest DC50) and efficacy (highest Dmax).
FAQ 2: What biophysical assays are essential for characterizing linker-dependent PROTAC efficacy?
Answer:
Biophysical assays are crucial for understanding the thermodynamics and kinetics of ternary complex formation, providing insights that cellular assays alone cannot.[5] They help confirm whether a lack of degradation is due to poor complex formation. Key techniques include:
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure binding events in real-time. They can determine the binding affinities (KD) of the PROTAC to its individual targets (binary interactions) and quantify the formation and stability of the ternary complex.[16]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH), which helps in understanding the driving forces of ternary complex formation.[16]
-
Immobilization: Covalently attach one of the purified proteins (e.g., the E3 ligase) to the surface of an SPR sensor chip.
-
Binary Binding Analysis:
-
Flow solutions of the PROTAC at various concentrations over the chip to measure its binding affinity to the immobilized E3 ligase.
-
Separately, flow the PROTAC pre-mixed with the target protein over a clean chip to measure its affinity for the target protein (requires a different immobilization strategy or can be done in solution).
-
-
Ternary Complex Analysis:
-
Flow the second protein (the target protein) over the E3 ligase-immobilized surface in the absence of the PROTAC to check for any direct interaction.
-
Flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in signal compared to the binary interactions indicates the formation of the ternary complex.[17]
-
-
Data Analysis: Analyze the sensorgrams to calculate the on-rates, off-rates, and equilibrium dissociation constants (KD) for the binary and ternary interactions. This can also be used to determine the cooperativity (alpha) of the system.
| PROTAC Variant | Linker Length | Binary KD (Target) | Binary KD (E3 Ligase) | Ternary Complex Stability | Cooperativity (α) |
| P-A | 12 atoms | 50 nM | 200 nM | Weak / Unstable | 0.8 (Negative) |
| P-B | 16 atoms | 65 nM | 250 nM | Strong / Stable | 5.2 (Positive) |
| P-C | 20 atoms | 55 nM | 220 nM | Moderate | 1.5 (Slightly Positive) |
In this example, PROTAC P-B, despite having slightly weaker binary affinities, forms the most stable ternary complex due to strong positive cooperativity (α > 1), making it the most promising candidate for inducing degradation.
References
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects with Custom PROTAC® Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects in custom PROTAC® design and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with PROTACs?
Off-target effects with PROTACs can stem from several factors:
-
Warhead Promiscuity: The ligand binding to the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1]
-
E3 Ligase Ligand Activity: The ligand recruiting the E3 ligase, such as those based on thalidomide (B1683933) for Cereblon (CRBN), can have intrinsic off-target effects, sometimes leading to the degradation of endogenous proteins like zinc-finger proteins.[1][2]
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for selective degradation. Off-target proteins may form stable ternary complexes, leading to their degradation.[3][4] Conversely, a lack of stable ternary complex formation with the intended target can lead to a failure of on-target degradation.[3]
-
Pathway-Related Effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways, leading to indirect cellular effects.[1]
Q2: How does the linker design impact PROTAC selectivity and off-target effects?
The linker is a critical determinant of a PROTAC's success and plays an active role in the formation of a stable and productive ternary complex.[5] Its length, composition, and rigidity can profoundly influence efficacy and selectivity.[6]
-
Linker Length: The length of the linker dictates the distance and orientation between the POI and the E3 ligase.[6][7] An optimal linker length is crucial for facilitating favorable protein-protein interactions within the ternary complex.[7] Studies have shown that minimizing linker length can enhance selectivity by reducing the number of favorable binding modes for off-target proteins.[8]
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility and physicochemical properties like solubility.[6] Rigid linkers, such as those incorporating cyclic structures or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving selectivity by disfavoring off-target interactions.[5] Flexible linkers like PEG and alkyl chains, while synthetically accessible, may have a higher entropic penalty upon binding.[5]
Q3: Can the choice of E3 ligase influence off-target effects?
Yes, the choice of E3 ligase is a critical factor in determining PROTAC selectivity.[2][9] Different E3 ligases have distinct expression patterns across tissues and recognize different endogenous substrates.[2][10] Leveraging tissue-specific E3 ligase expression can be a strategy to enhance the tissue selectivity of a PROTAC and minimize off-tissue effects.[11] Furthermore, some E3 ligases, like VHL, are generally considered to have fewer off-target degradation profiles compared to CRBN-based PROTACs, although this needs to be empirically validated for each case.[12]
Q4: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[1][12] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10][12][13]
To mitigate the hook effect:
-
Perform a full dose-response curve: This is essential to identify the optimal concentration range for target degradation and to determine if a hook effect is present.[12]
-
Optimize ternary complex stability: Increasing the cooperativity and stability of the ternary complex can help to reduce the hook effect.[13] This can be achieved through rational linker design and optimization of the warhead and E3 ligase ligand.
Troubleshooting Guides
Problem: No or weak degradation of the target protein.
| Possible Cause | Troubleshooting Strategy |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[2] Modify the PROTAC to improve its physicochemical properties, such as by reducing polarity or employing prodrug strategies.[2] |
| Lack of Target Engagement | The PROTAC may not be binding to the target protein or the E3 ligase within the cell. Confirm target and E3 ligase engagement using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1][2] |
| Inefficient Ternary Complex Formation | A stable ternary complex may not be forming. Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[2][14][15] Redesign the linker to optimize the geometry of the complex.[2] |
| Non-productive Ternary Complex | A ternary complex may form, but it is not in a productive conformation for ubiquitination. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[2] If not, linker redesign is necessary. |
| Suboptimal PROTAC Concentration | The concentration used may be too low or in the "hook effect" range.[12] Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration.[12] |
Problem: Significant off-target protein degradation observed.
| Possible Cause | Troubleshooting Strategy |
| Promiscuous Warhead | The target-binding ligand has affinity for other proteins. Design a more selective warhead for the protein of interest.[2] |
| Unfavorable Linker Design | The linker may be promoting the formation of off-target ternary complexes. Systematically vary the linker length, composition, and attachment points to improve selectivity.[2] |
| E3 Ligase Choice | The recruited E3 ligase may have a broader range of substrates or form off-target complexes. Consider using a different E3 ligase with a more restricted expression pattern or substrate scope.[2] |
| High PROTAC Concentration | High concentrations can exacerbate off-target effects. Use the lowest effective concentration that achieves robust on-target degradation.[12] |
Quantitative Data Summary
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Identification
This table illustrates how quantitative proteomics data can be used to identify potential off-target effects. A significant negative Log2 fold change with a low p-value for a protein other than the intended target suggests potential off-target degradation that requires further validation.[1]
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| On-Target Protein | TARGET1 | -4.2 | < 0.001 | No (On-Target) |
| Protein A | GENEA | -0.5 | 0.25 | No |
| Protein B | GENEB | -3.1 | < 0.005 | Yes |
| Protein C | GENEC | 0.2 | 0.50 | No |
| Protein D | GENED | -2.8 | < 0.01 | Yes |
Table 2: Comparison of Linker Types on PROTAC Efficacy
The choice of linker can significantly impact the potency (DC50) and efficacy (Dmax) of a PROTAC.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | Flexible (PEG) | 54 | >90 | [8] |
| PROTAC-2 | Rigid (Disubstituted Alkane) | 25 | >95 | [8] |
| PROTAC-3 | Flexible (Alkyl Chain) | >1000 | <20 | |
| PROTAC-4 | Rigid (Piperazine) | 80 | >90 | [5] |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This workflow outlines a standard procedure for identifying off-target effects using quantitative mass spectrometry.[1]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase).[1]
-
Incubate for a duration that enriches for direct degradation targets (e.g., 4-6 hours).[1][16]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[1]
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[1]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC engages with its intended target and potential off-targets in a cellular context.[1][17]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble protein at each temperature point by Western blot or other protein quantification methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[17]
Visualizations
Caption: Workflow for proteomic identification of off-target effects.
Caption: Logical relationships in custom PROTAC design for selectivity.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. biorxiv.org [biorxiv.org]
- 5. chempep.com [chempep.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. escholarship.org [escholarship.org]
- 17. benchchem.com [benchchem.com]
Strategies to enhance ternary complex formation in PROTAC assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the formation of the critical ternary complex in Proteolysis Targeting Chimera (PROTAC) assays.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs, and why is its formation critical?
A1: A ternary complex is the essential intermediate assembly of three molecules: the PROTAC, the target Protein of Interest (POI), and an E3 ubiquitin ligase.[1] The formation of this complex is the foundational step in the PROTAC mechanism of action, bringing the E3 ligase into close enough proximity to the POI to facilitate the transfer of ubiquitin.[1] This ubiquitination marks the target protein for degradation by the proteasome.[1] Consequently, the efficiency and stability of ternary complex formation are direct determinants of a PROTAC's potency and efficacy.[1]
Q2: What is "cooperativity" in ternary complex formation and how does it impact PROTAC efficiency?
A2: Cooperativity (alpha, α) in the context of PROTACs refers to the influence that the binding of one protein (e.g., the E3 ligase) to the PROTAC has on the binding of the second protein (the target).[2][3]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., E3-PROTAC) enhances the binding affinity for the target protein. This is often due to favorable new protein-protein interactions between the E3 ligase and the target protein at the complex interface.[2][4][5] Positive cooperativity stabilizes the ternary complex, which can lead to more efficient ubiquitination and degradation.[2][5]
-
Negative Cooperativity (α < 1): The formation of a binary complex reduces the binding affinity for the second protein. This can occur due to steric clashes or unfavorable interactions between the two proteins.[2][6]
-
No Cooperativity (α = 1): The binding of the two proteins to the PROTAC are independent events.[2]
While positive cooperativity is often a goal in PROTAC design, potent degraders can be developed in its absence.[6]
Q3: How does the PROTAC linker design influence ternary complex formation?
A3: The chemical linker connecting the target-binding and E3-binding moieties of a PROTAC is a critical determinant of ternary complex formation and stability.[7][8] Key aspects of linker design include:
-
Length: The linker must be long enough to span the distance between the two proteins without causing steric clashes, yet short enough to facilitate favorable protein-protein interactions.[6][8]
-
Composition and Rigidity: The chemical makeup of the linker affects its flexibility and ability to adopt a conformation that supports a productive ternary complex.[9] For instance, incorporating rigid elements like phenyl rings can reduce the entropic penalty of complex formation.[9]
-
Attachment Points: The points at which the linker is attached to the two ligands can dictate the relative orientation of the target and E3 ligase, which is crucial for effective ubiquitination.
Historically, linker design has been an empirical process involving the synthesis and testing of numerous variants.[4][7] However, computational modeling is increasingly being used to predict optimal linker designs.[4][7][10]
PROTAC Mechanism of Action
Caption: The PROTAC cycle: from ternary complex formation to target degradation.
Troubleshooting Guide
Problem 1: No or low signal for ternary complex formation in biochemical assays (e.g., TR-FRET, AlphaLISA, SPR).
| Potential Cause | Troubleshooting Strategy |
| Poor Protein Quality | Verify protein purity, concentration, and folding. Check for aggregation using Dynamic Light Scattering (DLS).[11] |
| Inactive Protein | Confirm the activity of the E3 ligase and the binding capability of the target protein domain. |
| PROTAC Integrity Issues | Confirm the chemical structure, purity, and concentration of the PROTAC using methods like NMR and mass spectrometry.[11] |
| Suboptimal Assay Buffer | Test different buffer conditions (pH, salt concentration). Some assays may require specific buffer compositions for optimal performance.[12][13] |
| Inefficient PROTAC Design | The linker may be too long, too short, or improperly positioned, leading to steric clashes or an inability to bridge the proteins effectively. Synthesize and test analogs with different linker lengths and compositions.[4][8] |
| Low Binding Affinity | The binary affinities of the PROTAC for either the target or the E3 ligase may be too weak. While high affinity isn't always required, sufficient engagement is necessary. |
Problem 2: The "Hook Effect" is observed in proximity-based assays (TR-FRET, AlphaLISA, NanoBRET).
The "hook effect" is a common phenomenon where the assay signal decreases at high PROTAC concentrations.[1][8][11] This occurs because excess PROTAC saturates both the target and E3 ligase, favoring the formation of binary complexes (Target-PROTAC and E3-PROTAC) over the productive ternary complex.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Optimizing PROTAC Cell Permeability
Welcome to the technical support center for addressing challenges related to the cell permeability of synthesized PROTACs. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My synthesized PROTAC demonstrates potent biochemical activity but shows weak or no degradation of the target protein in cellular assays. Could this be a permeability issue?
A: Yes, this is a classic indicator of poor cell permeability.[1][2] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to passively diffuse across the cell membrane.[1][3] If a PROTAC cannot efficiently enter the cell and reach its intracellular target and the E3 ligase, it will fail to induce protein degradation, regardless of its in vitro binding affinity.[1][4]
Q2: What are the key physicochemical properties of a PROTAC that I should consider to improve cell permeability?
A: Due to their large size, traditional drug-like properties are often not directly applicable to PROTACs.[1] However, several physicochemical parameters are critical to optimize for enhanced cell permeability:
-
Molecular Weight (MW): While PROTACs inherently have high molecular weights (often >800 Da), minimizing MW where possible can be beneficial.[1][3]
-
Polar Surface Area (PSA): A high PSA is a common feature of PROTACs and can limit membrane permeability. Strategies to reduce PSA, such as forming intramolecular hydrogen bonds, can be effective.[1][3][5]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability. For instance, replacing an amide bond with an ester can reduce the HBD count and improve permeability.[1][3][6]
-
Lipophilicity (LogP): A balance is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessive LogP can lead to poor aqueous solubility or sequestration within the cell membrane.[1]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): PROTACs are not rigid structures. The ability to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, often through the formation of intramolecular hydrogen bonds, is a key strategy to enhance permeability. This is sometimes referred to as the "chameleon effect".[5][7][8][9]
Q3: How does the linker component of the PROTAC influence its cell permeability?
A: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[7][10][] Optimizing the linker is a primary strategy for improving cellular uptake.[3][5][10] Key aspects of the linker to consider include:
-
Length and Flexibility: The length and flexibility of the linker are crucial for allowing the PROTAC to adopt a folded conformation with a lower polar surface area, which is favorable for cell permeability.[][12]
-
Chemical Composition: The chemical nature of the linker significantly impacts properties like solubility and lipophilicity.[][12]
-
Alkyl and Polyethylene Glycol (PEG) Linkers: While common, their impact on permeability can vary. In some cases, replacing a flexible PEG linker with a more rigid alkyl or phenyl linker has been shown to improve permeability.[5][13]
-
Rigid Linkers: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) can enhance rigidity, water solubility, and cell permeability.[3][10]
-
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand can influence the overall 3D shape of the PROTAC and its ability to form intramolecular hydrogen bonds.[5]
Q4: Can the choice of E3 ligase ligand affect the overall permeability of the PROTAC?
A: Yes, the E3 ligase ligand contributes to the overall physicochemical properties of the PROTAC.[14] While the choice of E3 ligase is often dictated by the target protein and desired biological outcome, it's important to consider that different E3 ligase ligands (e.g., for VHL, CRBN, IAPs, MDM2) have distinct properties that will influence the final PROTAC's permeability.[3] Using smaller, more drug-like E3 ligase ligands can help to reduce the overall molecular weight and PSA of the PROTAC.[3]
Q5: What experimental assays can I use to measure the cell permeability of my PROTAC?
A: Several in vitro assays are commonly used to assess PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[15][16] It is a cost-effective method for early-stage screening.[15][16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[15][16]
Troubleshooting Guide
If you are encountering poor cellular activity with your PROTAC and suspect low permeability, consider the following troubleshooting strategies:
Strategy 1: Linker Optimization
This is often the most effective approach to improving PROTAC permeability.
-
Vary Linker Length and Composition: Synthesize a small library of PROTACs with different linker lengths and chemical compositions (e.g., PEG, alkyl, rigid linkers).[10][13]
-
Introduce Rigidity: Incorporate cyclic structures like piperazine or piperidine into the linker to enhance rigidity and solubility.[3][10]
-
Modify Attachment Points: Alter the connection points of the linker to the warhead and E3 ligase ligand to promote favorable conformations.[5]
-
Amide-to-Ester Substitution: Replace amide bonds in the linker with esters to reduce the number of hydrogen bond donors.[3][17]
Strategy 2: Physicochemical Property Modulation
-
Reduce Polar Surface Area (PSA): Design PROTACs that can form intramolecular hydrogen bonds to shield polar groups and reduce the overall PSA in a hydrophobic environment.[5]
-
Optimize Lipophilicity: Aim for a balanced LogP. If the PROTAC is too lipophilic, it may get stuck in the cell membrane. If it's not lipophilic enough, it won't be able to enter the membrane.
Strategy 3: Prodrug Approach
-
Mask Polar Groups: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[3][5] This can significantly improve cell uptake.
Strategy 4: Alternative Delivery Systems
For PROTACs that are particularly difficult to optimize, consider more advanced delivery strategies:
-
Nanoparticle Formulations: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[13][18]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery to specific cell types, conjugating the PROTAC to an antibody that recognizes a cell-surface receptor can be a powerful strategy.[19]
Data Presentation
Table 1: Comparison of Permeability Assays
| Assay | Principle | Throughput | Biological Complexity | Information Provided |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[15][16] | High | Low (cell-free) | Apparent permeability coefficient (Papp) for passive diffusion.[15] |
| Caco-2 | Measures transport across a monolayer of human intestinal cells.[15][16] | Medium | High (cell-based) | Papp for passive diffusion, active transport, and efflux.[15] |
Table 2: General Physicochemical Properties of Permeable vs. Poorly Permeable PROTACs (Illustrative)
| Property | Poorly Permeable PROTACs | Permeable PROTACs |
| Molecular Weight (Da) | > 1000 | < 900 |
| Topological PSA (Ų) | > 180 | < 150 |
| Hydrogen Bond Donors | > 5 | < 4 |
| cLogP | < 2 or > 5 | 3 - 4 |
| Rotatable Bonds | > 15 | < 12 |
Note: These are general guidelines, and exceptions exist. Optimal values are target and system-dependent.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Filter: Pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate and allow it to impregnate for 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
Caption: Cellular mechanism of action for a PROTAC.
Caption: Key linker optimization strategies to enhance cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 14. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Toxicity in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who encounter unexpected toxicity or inconsistent results in their cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common problems, from reagent and cell line issues to procedural and environmental factors.
Frequently Asked Questions (FAQs)
Q1: My cells are dying unexpectedly, even in the control wells. What are the likely causes?
A: Unexpected cell death in control wells is a significant indicator of a systemic issue. The most common culprits are contamination, poor cell health, or problems with the culture environment.[1][2]
-
Contamination: Check for microbial contamination such as bacteria, yeast, or fungi, which can often be visualized as turbidity or pH changes in the medium.[3] Mycoplasma contamination is not visible by standard microscopy but can significantly impact cell health and metabolism.[4]
-
Cell Health: Ensure cells are healthy, within a low passage number, and not over-confluent before seeding.[5] Cryopreserved cells are particularly vulnerable after thawing and should be handled with care.[6]
-
Incubator Conditions: Verify the incubator's temperature, CO2, and humidity levels. Fluctuations in these parameters can induce stress and cell death.[5]
Q2: I'm observing high toxicity only in my compound-treated wells, but the dose-response is inconsistent. What should I investigate?
A: Inconsistent dose-response curves often point to issues with the test compound's formulation or interaction with the assay components.
-
Compound Solubility and Precipitation: Your compound may be precipitating out of solution at higher concentrations, leading to inaccurate dosing. Visually inspect your wells for any signs of precipitation.[7]
-
Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at high concentrations. It is crucial to keep the final solvent concentration consistent across all wells and at a non-toxic level, typically below 0.5%, and for some sensitive cell lines, at or below 0.1%.[8]
-
Compound Stability: The compound may not be stable in the culture medium for the duration of the experiment. This can lead to a decrease in the effective concentration over time.
Q3: My assay results show high variability between replicate wells. What are the common sources of this variability?
A: High variability between replicates is often due to technical errors in the assay setup.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating to ensure consistent cell numbers in each well.[9]
-
Pipetting Errors: Calibrate and regularly service your pipettes. Use appropriate pipetting techniques to minimize errors, especially during serial dilutions.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[10][11][12][13] It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.[10][13]
Q4: Could the observed cytotoxicity be an artifact of the assay itself?
A: Yes, some cytotoxicity assays are prone to artifacts. For instance, in MTT or similar tetrazolium-based assays, the test compound might chemically reduce the assay reagent, leading to a color change that is independent of cellular metabolic activity, resulting in a false positive signal for cell viability. It's also possible for precipitates from the compound to interfere with the optical readings of the assay.[7]
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity in All Wells (Including Controls)
This is a critical issue that points to a fundamental problem with the cell culture itself or the general assay environment.
Troubleshooting Workflow:
References
- 1. adl.usm.my [adl.usm.my]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 4. invivogen.com [invivogen.com]
- 5. biocompare.com [biocompare.com]
- 6. promocell.com [promocell.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. Blog [midsci.com]
- 11. wellplate.com [wellplate.com]
- 12. usascientific.com [usascientific.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Prevention of PROTAC Molecule Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC (Proteolysis Targeting Chimera) molecule aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC aggregation?
A1: PROTAC molecules are inherently complex, often possessing high molecular weights, hydrophobicity, and structural flexibility, which can contribute to their aggregation in aqueous solutions. Key factors include:
-
Poor Aqueous Solubility: Many PROTACs have low intrinsic solubility due to their lipophilic nature, leading to precipitation and aggregation in buffers and cell culture media.[1][2]
-
Intermolecular Interactions: Hydrophobic interactions, π-π stacking, and hydrogen bonding between PROTAC molecules can promote self-association and aggregation.
-
Suboptimal Formulation: Inappropriate pH, ionic strength, or the absence of stabilizing excipients in the formulation can significantly impact PROTAC solubility and stability.
-
High Concentrations: At elevated concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases. This can sometimes lead to a phenomenon known as the "hook effect," where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes.
Q2: How does the PROTAC linker influence aggregation?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and can significantly impact its aggregation propensity.[3][4]
-
Composition: The chemical makeup of the linker affects solubility. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can enhance the aqueous solubility of the PROTAC.[3][5] Conversely, highly hydrophobic alkyl linkers may decrease solubility.[3]
-
Flexibility and Conformation: The flexibility of the linker influences the overall shape of the PROTAC molecule in solution. Some linkers can promote folded conformations that may either shield hydrophobic regions, reducing aggregation, or expose them, leading to self-association.[6]
-
Attachment Points: The points at which the linker is connected to the target protein binder and the E3 ligase ligand can affect the overall conformation and exposure of hydrophobic surfaces.
Q3: What are the initial signs of PROTAC aggregation in my experiment?
A3: Detecting aggregation early is crucial for obtaining reliable experimental results. Common indicators include:
-
Visual Precipitation: The most obvious sign is the appearance of visible particles, cloudiness, or sediment in your solution.
-
Inconsistent Assay Results: High variability between replicate experiments or a loss of biological activity can be indicative of aggregation.
-
High Background in Biophysical Assays: Aggregates can cause artifacts and high background signals in techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Analytical Chromatography Artifacts: In techniques like Size Exclusion Chromatography (SEC), the appearance of high molecular weight species or peak tailing can suggest aggregation.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues related to PROTAC aggregation.
Issue 1: PROTAC Precipitation in Aqueous Buffers
Symptoms:
-
Visible particles or cloudiness in the buffer after adding the PROTAC stock solution.
-
Difficulty in achieving the desired final concentration.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Strategy | Detailed Approach | Rationale |
| Buffer Optimization | pH Adjustment: Screen a range of pH values (e.g., 6.0, 7.4, 8.0) to identify the pH at which the PROTAC exhibits maximum solubility. | The net charge of a PROTAC molecule can change with pH, affecting its solubility. Solubility is often lowest at the isoelectric point (pI). |
| Ionic Strength Modification: Vary the salt concentration (e.g., 50 mM, 150 mM, 200 mM NaCl) in your buffer. | Salts can shield electrostatic interactions between PROTAC molecules that may lead to aggregation.[7] | |
| Use of Excipients | Non-ionic Surfactants: Add low concentrations of surfactants like Tween-20 or Polysorbate 80 (typically 0.01% - 0.1% v/v). | Surfactants can prevent aggregation by competitively adsorbing to hydrophobic interfaces or by directly solubilizing the PROTAC molecules. |
| Cyclodextrins: Incorporate cyclodextrins (e.g., HP-β-CD) into the formulation. | Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic PROTAC molecules and increase their aqueous solubility.[8] | |
| Co-solvents: Include a small percentage of an organic co-solvent such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) in the final buffer (typically <5% v/v). | These co-solvents can help to keep hydrophobic molecules in solution. |
Issue 2: Poor Bioavailability and Inconsistent In Vivo Efficacy
Symptoms:
-
Low and variable drug exposure in pharmacokinetic (PK) studies.
-
Lack of dose-dependent efficacy in animal models.
Troubleshooting Workflow:
Advanced Formulation Strategies:
| Strategy | Description | Key Advantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state. This can be achieved through methods like spray drying or solvent evaporation.[3][9][10][11] | By preventing crystallization, ASDs can significantly increase the aqueous solubility and dissolution rate of the PROTAC, leading to improved oral bioavailability.[3][9][10][12] |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[13][14][15] | SEDDS can enhance the oral absorption of lipophilic PROTACs by increasing their solubilization in the gastrointestinal tract and facilitating lymphatic transport.[13][15] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation
Objective: To prepare an ASD of a PROTAC to enhance its solubility.
Materials:
-
PROTAC of interest
-
Polymer (e.g., PVP, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the PROTAC and polymer are soluble.
Procedure:
-
Solution Preparation: Dissolve the PROTAC and the selected polymer in the chosen solvent. A typical drug-to-polymer ratio to start with is 1:9 (w/w).
-
Solvent Evaporation: Pour the solution into a petri dish or a suitable container to create a thin film.
-
Drying: Place the container in a vacuum oven at a controlled temperature (e.g., 40-60 °C) until the solvent has completely evaporated.
-
Collection and Storage: Scrape the resulting solid film from the container. Store the ASD powder in a desiccator to prevent moisture absorption.
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak and determine the glass transition temperature (Tg) of the dispersion.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the PROTAC within the dispersion.
-
Dissolution Testing: To assess the solubility and dissolution rate enhancement compared to the crystalline PROTAC.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a PROTAC in a SEDDS to improve its oral bioavailability.
Materials:
-
PROTAC of interest
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of the PROTAC in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Ternary Phase Diagram Construction:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for the PROTAC.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titrate each S/CoS mix with the oil phase at various weight ratios (from 9:1 to 1:9).
-
For each mixture, add a small volume to a defined volume of water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the PROTAC with the selected oil, surfactant, and co-surfactant at a ratio determined from the self-emulsifying region of the phase diagram.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Self-Emulsification Time: Visually assess the time it takes for the formulation to form a homogenous emulsion upon dilution in water with gentle agitation.
-
In Vitro Drug Release: Perform dissolution studies to evaluate the release profile of the PROTAC from the SEDDS.
-
Analytical Techniques for Aggregation Detection
A summary of common analytical techniques to detect and characterize PROTAC aggregation is provided below.
| Technique | Principle | Information Obtained |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[16] | Provides information on the hydrodynamic radius, size distribution, and presence of aggregates. DLS is highly sensitive to the presence of even small amounts of large aggregates.[17] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume as they pass through a porous column.[18][19] | Allows for the quantification of monomers, dimers, and higher-order soluble aggregates.[20] |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules under a strong centrifugal force. | Provides detailed information on the size, shape, and molecular weight distribution of species in solution. |
| UV-Vis Spectroscopy | Measures the absorbance of light at different wavelengths. An increase in scattering at higher wavelengths (e.g., 350-600 nm) can indicate the presence of aggregates. | A simple and quick method for qualitatively assessing aggregation. |
Troubleshooting Guide for Dynamic Light Scattering (DLS)
Issue: High Polydispersity Index (PDI) and inconsistent results.
-
Possible Cause: Sample contains a wide range of particle sizes or is contaminated with dust.
-
Solution:
Issue: Inability to detect small oligomers.
-
Possible Cause: The resolution limit of DLS is typically a 3-5 fold difference in size.[17][21]
-
Solution: DLS is not ideal for resolving small oligomers from the monomer. Use an orthogonal technique like SEC for better resolution of smaller aggregates.
Troubleshooting Guide for Size Exclusion Chromatography (SEC)
Issue: Peak tailing or broadening.
-
Possible Cause: Secondary interactions (ionic or hydrophobic) between the PROTAC and the stationary phase.[7]
-
Solution:
-
Modify the mobile phase by increasing the salt concentration (e.g., up to 500 mM NaCl) to minimize ionic interactions.[7]
-
Add a small amount of an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) to reduce hydrophobic interactions.[7]
-
Issue: Low sample recovery.
-
Possible Cause: Adsorption of the PROTAC to the column matrix.
-
Solution:
-
Use a column with a different stationary phase chemistry (e.g., a more hydrophilic packing material).
-
Incorporate additives in the mobile phase as described above to reduce non-specific binding.
-
References
- 1. particletechlabs.com [particletechlabs.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. precisepeg.com [precisepeg.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug [mdpi.com]
- 9. acs.org [acs.org]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Minimize Errors in Dynamic Light Scattering Measurements [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharma-asia.com [biopharma-asia.com]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Understanding impact of linker structure on aqueous solubility and overall lipophilicity of CDK9 degraders | Poster Board #834 - American Chemical Society [acs.digitellinc.com]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 21. How to Optimize Dynamic Light Scattering for Protein Analysis [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Efficiency of E3 Ligase Ligand-Linker Conjugates
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the critical initiating step that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]
The efficiency of a PROTAC is not solely dependent on the binding affinity of its ligands but is a complex interplay between the choice of E3 ligase, the nature of the linker, and the target protein itself. Optimizing the E3 ligase ligand and the linker is paramount for developing potent and selective degraders. This guide provides a comparative analysis of different E3 ligase ligand-linker conjugates, supported by quantitative data and detailed experimental protocols to aid researchers in the rational design of effective PROTACs.
The PROTAC Mechanism of Action
PROTACs leverage the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3] The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Key E3 Ligase Ligands: A Comparative Overview
While over 600 E3 ligases exist in the human genome, only a handful have been successfully hijacked for PROTAC development, with Cereblon (CRBN) and Von Hippel-Lindau (VHL) being the most prominent.[] The choice between them can significantly influence a PROTAC's degradation efficiency, tissue specificity, and potential off-target effects.
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) |
| Common Ligands | Thalidomide, Lenalidomide, Pomalidomide derivatives | Derivatives of the HIF-1α peptide |
| Cellular Localization | Primarily nuclear, can shuttle to cytoplasm[] | Predominantly cytosolic[] |
| Tissue Expression | Abundant in hematopoietic cells, broadly expressed[] | Expression can be low in certain solid tumors and is regulated by oxygen levels[] |
| Kinetics | Forms complexes with fast turnover rates, suitable for rapid degradation[] | Forms more stable, long-lived complexes, beneficial for stable proteins[] |
| Ligand Size | Smaller molecular weight, often leading to better drug-like properties[] | Larger molecular weight, can present challenges for cell permeability |
| Off-Target Effects | Can induce degradation of "neo-substrates" (e.g., IKZF1/3), causing potential side effects[] | Higher selectivity with a smaller promiscuity window[] |
Quantitative Comparison of E3 Ligase-Linker Conjugates
The efficiency of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize data from various studies, comparing the performance of CRBN- and VHL-based PROTACs against different protein targets.
Table 1: Comparison of Androgen Receptor (AR) Degraders
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Reference |
| ARV-110 | CRBN | VCaP | 1.0 | |
| ARD-61 | CRBN | VCaP | 1.0 | |
| ARD-69 | VHL | VCaP | 0.76 | |
| ARD-266 | VHL | VCaP | 1.0 |
Table 2: Comparison of Estrogen Receptor (ERα) Degraders
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Reference |
| ARV-471 | CRBN | MCF-7 | 1.8 | |
| Compound 41 | CRBN | MCF-7 | 0.41 | |
| Raloxifene-based | VHL | MCF-7 | Significant Degradation | |
| Raloxifene-based | CRBN | MCF-7 | No Obvious Degradation |
Table 3: Comparison of EGFR L858R Degraders
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Reference |
| Compound 68 | VHL | HCC-827 | 5.0 | |
| Compound 69 | CRBN | HCC-827 | 11 |
The Critical Role of the Linker
The linker is not merely a spacer but a critical determinant of PROTAC efficacy. Its length, composition, and attachment point dictate the geometry of the ternary complex, influencing its stability and the efficiency of ubiquitination.[8] Studies have shown that there is often an optimal linker length for a given target-ligase pair; linkers that are too short may prevent complex formation, while those that are too long can lead to unproductive binding and the "hook effect".[9][10][11]
-
Length: The optimal linker length is target-dependent. For one ERα-targeting PROTAC, a 16-atom chain length was found to be optimal.[9][12][13]
-
Composition: Flexible linkers like polyethylene (B3416737) glycol (PEG) or more rigid alkyl chains can be used. Flexible linkers may more effectively facilitate the formation of the ternary complex.[14] However, in some cases, alkyl linkers have shown superior activity over PEG linkers.[8]
-
Attachment Point: The site where the linker is attached to the E3 ligand and the POI ligand can significantly impact degradation ability without affecting binding affinity.[9][10]
Experimental Protocols for Efficiency Assessment
A multi-assay approach is essential for the comprehensive evaluation of PROTACs. Key experimental steps include confirming target degradation, verifying the formation of the ternary complex, and demonstrating target ubiquitination.
Target Degradation Assay (Western Blot)
This is the primary method to quantify the extent of protein degradation (Dmax) and the potency of the PROTAC (DC50).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, VCaP) at a consistent density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize the results.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify band intensities using densitometry software. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[15]
Ternary Complex Formation Assay
Confirming that the PROTAC induces a complex between the target and the E3 ligase is crucial. Live-cell assays like NanoBRET™ are highly effective for this purpose.[4]
Methodology (NanoBRET™):
-
Cell Engineering: Use cells where the target protein is endogenously tagged with a HiBiT peptide. These cells must also express the LgBiT protein. The E3 ligase (e.g., VHL, CRBN) is expressed as a HaloTag® fusion.[4][16]
-
Cell Plating and Labeling: Plate the engineered cells and label the HaloTag®-E3 ligase fusion with a fluorescent NanoBRET™ ligand (the energy acceptor).
-
PROTAC Treatment: Add the PROTAC at various concentrations. If a ternary complex forms, the NanoLuc® luciferase (formed by HiBiT-LgBiT complementation, the energy donor) on the target protein is brought into close proximity with the fluorescently labeled E3 ligase.
-
Signal Detection: Add the luciferase substrate and measure both the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates ternary complex formation. Plotting the ratio against PROTAC concentration often yields a bell-shaped curve, characteristic of the "hook effect".[11][17]
Target Ubiquitination Assay
This assay provides direct evidence that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Methodology (Immunoprecipitation-Western Blot):
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated protein, allowing it to accumulate.[11]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer with 1% SDS) to disrupt non-covalent protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer to a membrane.
-
Detection: Probe the membrane with an antibody against ubiquitin. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.
Conclusion
The development of a successful PROTAC requires a careful and systematic optimization of its constituent parts. The choice of E3 ligase ligand—most commonly for VHL or CRBN—sets the stage for the PROTAC's cellular activity, localization, and potential off-target profile. The linker, far from being a passive component, plays a decisive role in governing the stability and productivity of the ternary complex. As the data indicates, there is no universally superior E3 ligase or linker; the optimal combination is context-dependent, varying with the specific protein target and cellular environment. By employing a rigorous suite of quantitative assays to evaluate degradation, complex formation, and ubiquitination, researchers can effectively navigate the complex structure-activity relationships and rationally design next-generation protein degraders with enhanced efficiency and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. resources.revvity.com [resources.revvity.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
- 16. bmglabtech.com [bmglabtech.com]
- 17. tandfonline.com [tandfonline.com]
A Researcher's Guide to Validating Targeted Protein Degradation with CRISPR Controls
An Objective Comparison of Methodologies for Robust and Reliable Results
In the rapidly advancing field of targeted protein degradation (TPD), establishing the precise mechanism of action for novel degraders like PROTACs and molecular glues is paramount. Rigorous validation is essential to ensure that the observed degradation of a target protein is a direct result of the intended biological pathway. The CRISPR/Cas9 system has emerged as the gold standard for creating highly specific and reliable negative controls, allowing researchers to unequivocally validate the dependency of their degrader on specific E3 ligases.[1]
This guide provides a comprehensive comparison of CRISPR-based control strategies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing and executing robust validation experiments.
CRISPR-Based Control Strategies: A Comparative Overview
The fundamental principle behind using CRISPR controls is straightforward: if a degrader's activity depends on a specific E3 ligase, knocking out that ligase should eliminate the degrader's effect.[1] By comparing the degrader's performance in wild-type cells versus knockout cells, the on-target mechanism can be confirmed.[1]
| Control Strategy | Mechanism of Action | Primary Use Case | Advantages | Disadvantages |
| E3 Ligase Knockout (e.g., CRBN, VHL) | Complete ablation of the E3 ligase protein required by the degrader.[1] | Gold-standard validation of degrader's E3 ligase dependency. | Unambiguous confirmation of the mechanism of action.[1] | Generation of stable knockout lines can be time-consuming.[2][3] |
| Target Protein Knockout | Complete removal of the target protein.[4] | Provides a baseline for maximum achievable degradation and confirms antibody specificity. | Serves as an ideal negative control for downstream phenotypic assays. | Does not validate the E3 ligase-dependent degradation pathway. |
| dCas9-KRAB Repression | Transcriptional repression of the target gene or E3 ligase using a catalytically dead Cas9 (dCas9) fused to a KRAB domain.[5] | Orthogonal validation method to knockout; useful for essential genes where knockout is lethal. | Reversible and tunable level of knockdown.[5] | Incomplete knockdown may lead to ambiguous results. |
| Endogenous Tagging (e.g., dTAG) | CRISPR-mediated knock-in of a degradation tag (e.g., FKBP12) to the endogenous target protein.[6][7] | Allows for rapid, chemically-induced degradation of the target protein, independent of a specific degrader.[6][7] | Provides temporal control and can be used for target validation in vivo.[7] | Requires generation of a specific knock-in cell line for each target. |
Quantitative Data Presentation: E3 Ligase Knockout Validation
The following table presents representative quantitative data from a Western blot experiment designed to validate the E3 ligase dependency of a hypothetical PROTAC targeting BRD4 and utilizing the CRBN E3 ligase.
| Cell Line | PROTAC Concentration (nM) | Target Protein Level (% of Control) | E3 Ligase (CRBN) Level (% of Control) |
| Wild-Type | 0 | 100 | 100 |
| Wild-Type | 10 | 52 | 99 |
| Wild-Type | 100 | 18 | 101 |
| CRBN Knockout | 0 | 100 | <1 |
| CRBN Knockout | 10 | 98 | <1 |
| CRBN Knockout | 100 | 97 | <1 |
Data is representative and compiled for illustrative purposes.
This data clearly demonstrates that the PROTAC effectively degrades the target protein in wild-type cells in a dose-dependent manner. In contrast, in the CRBN knockout cells, the PROTAC has no effect on the target protein levels, confirming its dependency on the CRBN E3 ligase.
Visualizing the Validation Workflow and Mechanism
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for PROTAC validation using CRISPR knockout controls.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 3. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 5. Genetic manipulation and targeted protein degradation in mammalian systems: practical considerations, tips and tricks for discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 7. Locus-Specific Knock-In of a Degradable Tag for Target Validation Studies | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cereblon Binders for Targeted Protein Degradation: Featuring E3 Ligase Ligand-Linker Conjugate 38
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase binder is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Among the most frequently utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by a variety of small molecules. This guide provides an objective comparison of E3 ligase Ligand-Linker Conjugate 38, a thalidomide-based conjugate, with other prominent Cereblon binders. The comparison is supported by experimental data from publicly available scientific literature, with detailed methodologies for key experiments to aid in the rational design of novel protein degraders.
Introduction to Cereblon-Recruiting PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a pre-synthesized chemical tool that incorporates a thalidomide-based ligand for the CRBN E3 ligase and a linker for conjugation to a POI ligand. This guide will focus on the performance characteristics of its core CRBN-binding motif, thalidomide (B1683933), in comparison to other well-established and emerging Cereblon binders.
Comparison of Cereblon Binders
The choice of the CRBN binder can significantly influence a PROTAC's properties, including its binding affinity to CRBN, the stability of the ternary complex, and ultimately, the efficiency and selectivity of target protein degradation. The following sections compare thalidomide, the foundational component of Conjugate 38, with other classes of Cereblon binders.
Immunomodulatory Drugs (IMiDs): The Pioneers
Thalidomide, lenalidomide, and pomalidomide (B1683931) are the archetypal binders of Cereblon. Their well-established interaction with CRBN has made them the workhorses in the development of a vast number of PROTACs.
-
Thalidomide: As the parent compound of the IMiD family, thalidomide laid the groundwork for CRBN-mediated protein degradation. It serves as the core of this compound.
-
Lenalidomide and Pomalidomide: These second-generation IMiDs generally exhibit improved binding affinity to CRBN and have often been associated with more potent degradation activity in PROTACs. Studies have suggested that lenalidomide-based PROTACs may offer advantages in degradation potency and physicochemical stability.[1] Pomalidomide is also a frequently used, potent CRBN ligand in PROTAC design.
Novel Cereblon Binders: Expanding the Toolbox
To overcome some of the limitations associated with IMiDs, such as their inherent chemical instability and potential off-target effects, researchers have developed novel classes of Cereblon binders.
-
Cyclimids: These ligands are inspired by the C-terminal cyclic imide degrons of natural CRBN substrates.[2] Studies have shown that cyclimid-based degraders can exhibit distinct and diverse binding affinities for CRBN and may induce different ternary complex conformations compared to IMiD-based PROTACs.[2][3][4] This can lead to improved selectivity and potency.
-
Benzamides: This class of non-phthalimide CRBN binders has been developed to improve physicochemical properties, stability, and on-target affinity while reducing off-target neosubstrate degradation.[5][6][7][8][9] Conformationally locked benzamide (B126) derivatives have been shown to effectively recruit CRBN and lead to potent degradation of target proteins.[8][9]
Quantitative Data Comparison
The following tables summarize key quantitative data for different Cereblon binders, providing a basis for comparison. It is important to note that the data are compiled from various sources, and experimental conditions may differ.
Table 1: Binding Affinity of Cereblon Binders
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Competitive Titration | [10] |
| Lenalidomide | ~178 nM (Kd) | Competitive Titration | |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration | [10] |
| Cyclimids (JQ1-FcN) | < 100 nM (KD) | TR-FRET | [2] |
| Benzamide (Compound 8d) | 63 ± 16 µM (IC50) | MST | [6] |
Note: Lower Kd and IC50 values indicate stronger binding affinity.
Table 2: Degradation Efficiency of PROTACs with Different Cereblon Binders
| PROTAC | CRBN Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 | >90 | Not Specified | [1] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | Not Specified | [1] |
| JQ1-FcN (Cyclimid) | Cyclimid | BRD4 | Efficient at 100 nM | Not specified | HEK293T | [2] |
| dBET57 (Benzamide) | Benzamide | BRD4 | Not specified | Potent degrader | Not specified | [6] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and applying the principles of targeted protein degradation.
Signaling Pathway of CRBN-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation via Cereblon recruitment.
Experimental Workflow for Assessing Protein Degradation
Caption: A typical experimental workflow for Western Blot analysis of protein degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding
This assay is used to determine the binding affinity of a compound to Cereblon in a competitive format.
-
Reagents and Plate Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
In a low-volume 384-well plate, add the test compound at various concentrations.
-
-
Assay Procedure:
-
Add a constant concentration of a fluorescently labeled CRBN binder (tracer, e.g., Thal-FITC) and recombinant His-tagged CRBN/DDB1 complex to each well.
-
Add a terbium-labeled anti-His antibody.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
The binding of the tracer to CRBN brings the donor (terbium) and acceptor (FITC) fluorophores into proximity, resulting in a FRET signal.
-
A test compound that competes with the tracer for binding to CRBN will cause a decrease in the FRET signal.
-
Plot the FRET signal against the concentration of the test compound and fit the data to a suitable binding model to determine the IC50 or Kd value.
-
Conclusion
This compound, with its thalidomide core, provides a convenient and well-established starting point for the synthesis of CRBN-recruiting PROTACs. However, the field of targeted protein degradation is rapidly evolving, with the emergence of novel Cereblon binders such as cyclimids and benzamides that may offer advantages in terms of potency, selectivity, and physicochemical properties.[2][3][4][5][6][7][8][9]
The choice of the Cereblon binder is a critical parameter in PROTAC design and should be carefully considered based on the specific target protein and the desired attributes of the final degrader molecule. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to advance the development of the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
The Crucial Link: A Comparative Analysis of PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. A critical, yet often underestimated, component is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to aid in the rational design of next-generation protein degraders.
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2] The linker is not merely a passive connector but an active participant in the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] The composition, length, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4]
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable linkers. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers:
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[4]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[5] Approximately 54% of reported PROTACs utilize PEG linkers.
Rigid Linkers:
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4]
Clickable Linkers:
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | 100 | >90 |
| Alkyl/Ether | 13 | 50 | >90 |
| Alkyl/Ether | 14 | 25 | >90 |
| Alkyl/Ether | 15 | 50 | >90 |
| Alkyl/Ether | > 15 | Decreased activity | - |
Table 2: Comparison of Linker Types for BRD4 Degradation [6]
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| Flexible (PEG) | 4 PEG units | 25 | >95 |
| Flexible (Alkyl) | 8-carbon alkyl chain | 50 | >90 |
| Rigid | Piperazine-based | 10 | >95 |
Table 3: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [7]
| PROTAC | Linker Length (atoms) | ERα Degradation |
| PROTAC 9 | 9 | Moderate |
| PROTAC 12 | 12 | Strong |
| PROTAC 13 | 16 | Superior |
| PROTAC 16 | 19 | Moderate |
| PROTAC 21 | 21 | Weak |
Signaling Pathways and Experimental Workflows
The rational design of PROTACs requires a thorough understanding of the underlying biological pathways and robust experimental methodologies to evaluate their performance.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Linker Evaluation
A systematic workflow is essential for comparing the efficacy of different PROTAC linkers. This typically involves a series of in vitro and cellular assays.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[6]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a powerful technique to measure the binding affinity and kinetics of PROTACs to their target protein and E3 ligase, as well as to confirm the formation of the ternary complex.[6]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[6]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[6]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[6] An increase in the response units compared to the binary interactions indicates the formation of the ternary complex.
The Logical Relationship Between Linker Properties and PROTAC Efficacy
The relationship between linker characteristics and PROTAC efficacy is not always linear and often requires empirical optimization.[1] However, a general logical framework can be conceptualized.
Caption: The logical relationship between linker properties and PROTAC efficacy.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[6] While flexible linkers like alkyl and PEG chains offer synthetic ease, there is a growing interest in rigid linkers to improve potency and selectivity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance and accelerate the development of novel therapeutics.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: A Novel BTK-Targeting PROTAC, Pro-X, versus Ibrutinib
This guide provides a detailed comparison of the in vitro and in vivo efficacy of Pro-X, a novel proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), against the established BTK inhibitor, Ibrutinib. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.
Mechanism of Action: PROTAC-Mediated Degradation
Pro-X is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the target's activity, Pro-X eliminates the target protein entirely.
Caption: Pro-X forms a ternary complex with BTK and an E3 ligase, leading to BTK degradation.
In Vitro Efficacy
The in vitro activity of Pro-X was evaluated against Ibrutinib in the Mantle Cell Lymphoma (MCL) cell line, Jeko-1.
Quantitative Analysis: Degradation and Viability
Pro-X demonstrated potent BTK degradation and superior anti-proliferative activity compared to Ibrutinib.
| Compound | Target | Cell Line | DC50 (BTK Degradation) | IC50 (Cell Viability) |
| Pro-X | BTK Degradation | Jeko-1 | 15 nM | 35 nM |
| Ibrutinib | BTK Inhibition | Jeko-1 | N/A | 150 nM |
Downstream Signaling Pathway Analysis
Pro-X effectively eliminates BTK, leading to a more sustained inhibition of downstream signaling pathways critical for B-cell proliferation, such as the phosphorylation of PLCγ2. Western blot analysis confirmed over 90% BTK protein degradation after 24 hours of treatment with 50 nM Pro-X, while Ibrutinib showed no reduction in total BTK protein levels.
Caption: Pro-X degrades BTK, blocking downstream signaling essential for cell survival.
In Vivo Efficacy
The anti-tumor activity of Pro-X was assessed in a Jeko-1 cell line-derived xenograft (CDX) mouse model.
Quantitative Analysis: Tumor Growth and Pharmacodynamics
Mice treated with Pro-X exhibited significantly greater tumor growth inhibition compared to those treated with Ibrutinib. This correlated with profound and sustained BTK protein degradation in tumor tissues.
| Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | BTK Degradation (Tumor, 24h) |
| Vehicle | N/A | QD | 0% | 0% |
| Pro-X | 10 mg/kg | QD, Oral | 85% | >90% |
| Ibrutinib | 10 mg/kg | QD, Oral | 45% | Not Applicable |
Experimental Protocols
A summary of the core experimental methodologies is provided below.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of Pro-X and Ibrutinib in Jeko-1 cells.
1. Cell Culture:
-
Jeko-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability Assay:
-
Cells were seeded in 96-well plates and treated with serial dilutions of Pro-X or Ibrutinib for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 values were calculated using a non-linear regression analysis.
3. Western Blotting:
-
Jeko-1 cells were treated with compounds for 24 hours.
-
Cell lysates were prepared, and protein concentrations were determined using a BCA assay.
-
Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BTK, p-PLCγ2, and GAPDH (as a loading control).
-
Blots were visualized using an imaging system, and band intensities were quantified to determine DC50 values.
4. In Vivo Xenograft Model:
-
Female immunodeficient mice were subcutaneously inoculated with Jeko-1 cells.
-
Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (Vehicle, Pro-X, Ibrutinib).
-
Compounds were administered daily via oral gavage.
-
Tumor volumes and body weights were measured twice weekly.
-
At the end of the study, tumors were collected for pharmacodynamic analysis of BTK degradation via western blot.
A Researcher's Guide to Measuring Binding Affinity: Isothermal Titration Calorimetry and Its Alternatives
In the fields of drug discovery, molecular biology, and biochemistry, the precise measurement of binding affinity between molecules is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique, providing a complete thermodynamic profile of molecular interactions in a single experiment.[1][2] This guide offers an objective comparison of ITC with other prevalent methods—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST)—complete with experimental insights to aid researchers in selecting the optimal technique for their needs.
The Gold Standard: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event.[1] By titrating a ligand into a sample cell containing a macromolecule, ITC determines the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][3] A key advantage of ITC is that it is a label-free, in-solution technique, meaning measurements are taken with binding partners in their native states without modification or immobilization.[1][4]
However, ITC is known for its relatively high sample consumption compared to other methods and is considered a low-throughput technique, making it less suitable for large-scale screening campaigns.[4][5]
Key Alternatives to ITC
While ITC provides unparalleled thermodynamic detail, other techniques offer advantages in throughput, sensitivity, and sample consumption. The most common alternatives are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST).[5][6][7]
-
Surface Plasmon Resonance (SPR): Recognized as a gold standard for its high-quality data, SPR is a label-free, real-time method that measures changes in the refractive index on a sensor chip as an analyte flows over an immobilized ligand.[5][6][8] It provides quantitative data on binding affinity, kinetics (association and dissociation rates), and thermodynamics.[5][6] SPR generally requires less sample than ITC and offers moderately high throughput.[5][6] It is also the only technique among those compared that meets the requirements of regulatory bodies like the FDA and EMA.[6][9]
-
Bio-Layer Interferometry (BLI): BLI is an optical, label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[5][10] One of the binding partners is immobilized on the tip, and the binding is measured in real-time. BLI is well-suited for high-throughput applications due to its use of micro-well plates.[11] While it provides kinetic data, its sensitivity can be lower than SPR, making it challenging to study small molecule interactions.[12]
-
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding.[5][13] This technique can be performed in-solution, similar to ITC, and requires very small sample volumes.[5][14] A key distinction is that one of the molecules typically requires a fluorescent label, which can sometimes interfere with the interaction.[5][12] MST can determine binding affinity over a wide range (pM to mM) but does not provide kinetic information.[5][6]
Quantitative Comparison of Techniques
The selection of a suitable technique often depends on the specific experimental goals and constraints. The following table summarizes the key quantitative parameters for each method.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | MicroScale Thermophoresis (MST) |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures change in light interference | Measures change in molecular motion in a temperature gradient |
| Measurement Type | In-solution, equilibrium | Surface-based, real-time kinetics | Surface-based, real-time kinetics | In-solution, equilibrium |
| Labeling Requirement | Label-free | Label-free | Label-free | Typically requires fluorescent label |
| Key Outputs | K D, ΔH, ΔS, Stoichiometry (n) | K D, k on, k off | K D, k on, k off | K D |
| Affinity Range | nM to mM | pM to mM | nM to mM | pM to mM |
| Throughput | Low (0.25–2 hours/assay) | Moderate | High | Moderate to High |
| Sample Consumption | High | Low to Moderate | Low | Very Low |
| Immobilization | Not required | Required | Required | Not required |
Experimental Protocols
Detailed and careful execution of experimental protocols is critical for obtaining high-quality, reproducible data. Below are generalized methodologies for each key technique.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Express and purify the macromolecule (in the cell) and the ligand (in the syringe).
-
Crucially, both macromolecule and ligand must be in an identical, well-matched buffer to minimize heats of dilution.[3] Dialysis of both components against the same buffer reservoir is highly recommended.[15]
-
Degas all solutions immediately before the experiment to prevent air bubbles.[3]
-
Accurately determine the concentrations of both macromolecule and ligand. Errors in concentration will directly impact the calculated stoichiometry and affinity.[3]
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C) and reference power.[16]
-
Thoroughly clean the sample cell and syringe with the experimental buffer.
-
Load the macromolecule solution into the sample cell (typically ~200-400 µL) and the ligand solution into the injection syringe (~40-100 µL).[3][15] Typical starting concentrations are 5-50 µM in the cell and 10-20 times that in the syringe.[3][17]
-
-
Titration and Data Acquisition:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 20-30 injections of 2 µL).[15]
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, recording this as a heat signal for each injection.[3]
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D, n, and ΔH.[1][17] ΔS is calculated from these values.
-
Surface Plasmon Resonance (SPR) Protocol
-
Sample Preparation:
-
Prepare purified ligand and analyte.
-
Prepare running buffer, which should be filtered and degassed. Additives like surfactants may be included to reduce non-specific binding.[18]
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip based on the ligand's properties.
-
Activate the chip surface (e.g., using EDC/NHS chemistry for amine coupling).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites on the surface using a blocking agent like ethanolamine.[19]
-
-
Analyte Binding:
-
Prepare a series of analyte dilutions in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized ligand surface. The instrument records the change in response units (RU) over time, generating a sensorgram.[20]
-
Between analyte injections, inject running buffer to monitor dissociation.
-
A regeneration step, often using a low pH solution, may be required to remove bound analyte and prepare the surface for the next injection.[8]
-
-
Data Analysis:
-
The sensorgram shows the association phase during analyte injection and the dissociation phase during buffer flow.[20]
-
Fit the kinetic data from multiple analyte concentrations to a binding model (e.g., 1:1 Langmuir) to determine the association rate (k on), dissociation rate (k off), and the equilibrium dissociation constant (K D = k off/k on).
-
Bio-Layer Interferometry (BLI) Protocol
-
Sample Preparation:
-
Prepare purified ligand (to be immobilized) and analyte in a suitable assay buffer. Assays are typically performed in 96- or 384-well plates.[21]
-
-
Experimental Setup (Dip-and-Read Format):
-
Baseline: Establish a baseline by dipping the biosensor tips into wells containing buffer.[22]
-
Loading: Immerse the biosensor tips into wells containing the ligand to immobilize it onto the tip surface.[22]
-
Second Baseline: Dip the tips back into buffer wells to establish a baseline for the loaded sensor.
-
Association: Move the tips into wells containing different concentrations of the analyte and measure the binding response in real-time.[10]
-
Dissociation: Move the tips into buffer-only wells to measure the dissociation of the analyte from the ligand.[10]
-
-
Data Analysis:
-
The instrument software records the shift in the interference pattern as a change in wavelength (nm) over time.
-
Similar to SPR, the association and dissociation curves are globally fitted to a kinetic model to extract k on, k off, and K D.
-
MicroScale Thermophoresis (MST) Protocol
-
Sample Preparation:
-
One binding partner (the target) needs to be fluorescently labeled (e.g., with an NHS-ester reactive dye) or have intrinsic fluorescence.
-
Prepare a serial dilution of the unlabeled ligand.
-
Mix a constant concentration of the fluorescently labeled target with each concentration of the unlabeled ligand.[13][23]
-
-
Measurement:
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration.
-
This dose-response curve is fitted to a binding model to determine the K D.[5]
-
Visualizing Workflows and Decision Making
To further clarify these complex processes, the following diagrams illustrate the typical experimental workflow for ITC and provide a logical guide for selecting the most appropriate technique.
Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.
Caption: A decision tree for selecting a binding affinity measurement technique.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. xantec.com [xantec.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Why Surface Plasmon Resonance (SPR) | AMETEK Reichert® [reichertspr.com]
- 10. protocols.io [protocols.io]
- 11. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
- 12. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 13. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 14. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. 3.5. Isothermal Titration Calorimetry (ITC) Studies [bio-protocol.org]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 22. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 23. docs.nrel.gov [docs.nrel.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of E3 Ligase Ligand-Linker Conjugate 38
Essential guidelines for the safe handling and disposal of E3 ligase Ligand-Linker Conjugate 38 are critical for maintaining laboratory safety and environmental protection. As a bioactive component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this conjugate and its associated waste require management as hazardous chemical waste.[1][2][3] Adherence to institutional and regulatory guidelines is mandatory.
This compound is an intermediate used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4][5] These conjugates function by recruiting the CRBN protein, an E3 ubiquitin ligase.[4][6] Due to their biological activity, all materials contaminated with these compounds should be handled with care and disposed of responsibly.
Key Safety and Disposal Information
A summary of essential safety and disposal parameters for compounds like this compound is provided below. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.[2]
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute toxicity, Oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3). | Based on SDS for similar PROTAC compounds.[3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator should be used if aerosols are generated. | Standard laboratory practice for hazardous chemicals.[1][3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | General guidance for chemical storage.[3] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility.[2][3] | Common practice for cytotoxic and antineoplastic waste.[3] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., ethanol).[1][3] | General procedure for chemical spills.[3] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
2. Waste Segregation and Collection: All waste contaminated with this compound must be segregated from other laboratory waste.[2]
-
Solid Waste: Collect all contaminated disposable materials, such as gloves, pipette tips, bench paper, and vials, in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.[1][2]
-
Liquid Waste: Unused stock solutions and experimental media containing the conjugate should be collected in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) with a secure cap.[2] This container must be labeled as "Hazardous Waste" with the chemical name.[2] Do not mix with other solvent waste streams unless approved by your institution's EHS office.[1][2] Under no circumstances should this waste be disposed of down the drain.[2][3]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
3. Decontamination: All non-disposable equipment and surfaces that have come into contact with the conjugate must be thoroughly decontaminated.[2] Wipe down surfaces with an appropriate solvent, such as 70% ethanol, and dispose of the cleaning materials as solid hazardous waste.[3]
4. Final Disposal: Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are collected for disposal.[2] All waste containing this compound must be disposed of through an approved hazardous waste management facility, typically via incineration.[1][2]
Experimental Workflow and Disposal
The following diagram illustrates the workflow from experimental use to final disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling E3 ligase Ligand-Linker Conjugate 38
Essential Safety and Handling Guide for E3 Ligase Ligand-Linker Conjugate 38
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
This compound is a component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that bring a target protein close to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4] As with other potent chemical compounds, proper handling and disposal are critical to mitigate potential hazards.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with the specific work area and tasks is necessary to select the appropriate PPE.[5] The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[3][5] A face shield should be worn over goggles for splash hazards.[5][6] | Protects eyes from splashes, aerosols, or flying particles of the compound.[3][5] |
| Hand Protection | Disposable nitrile gloves.[3][5] Double-gloving may be necessary for added protection.[5][7] | Prevents skin contact and absorption of the chemical.[3] |
| Body Protection | A lab coat or impervious gown.[3][7] Fire-resistant lab coats are recommended if working with flammables.[6] | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used when handling the powder form or if aerosols may be generated.[3][6] | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes.[5][6] | Protects feet from spills and dropped objects. |
Operational and Handling Procedures
Adherence to proper laboratory procedures is essential for safety and to prevent contamination.[3]
-
Preparation :
-
Read and understand the Safety Data Sheet (SDS) if available for the specific conjugate or a similar compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that emergency equipment, such as an eyewash station and safety shower, is accessible and functional.
-
-
Handling the Compound :
-
All handling of the solid compound should be performed in a certified chemical fume hood or another ventilated enclosure to avoid inhalation of dust.[3]
-
When weighing the compound, use an analytical balance inside a fume hood or a ventilated balance enclosure.
-
For preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
General Laboratory Practices :
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Wear full personal protective equipment, including respiratory protection, before re-entering the area.[3]
-
Contain and Clean :
-
Dispose : Collect the contained waste in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[3]
-
Waste Classification : This material should be treated as hazardous chemical waste.[3]
-
Disposal Method : Dispose of the contents and container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[3]
-
Prohibition : Do not dispose of this chemical down the drain.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
